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Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-(Aminomethyl)thiazole-2-thiol

Abstract This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Aminomethyl)thiazole-2-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Aminomethyl)thiazole-2-thiol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document moves beyond a simple recitation of data points, offering insights into the underlying chemical principles that govern the behavior of this molecule. Key areas of focus include its structural features, with particular attention to the critical phenomenon of thione-thiol tautomerism, as well as its acidic and basic nature, solubility profile, and chemical reactivity. Where experimental data for the specific molecule is not available, this guide leverages data from closely related analogues and computational predictions to provide a robust and well-rounded profile. Methodologies for the experimental and computational characterization of these properties are also discussed, providing a framework for further investigation.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents.[1] The introduction of reactive functional groups, such as an aminomethyl and a thiol moiety, creates a molecule with significant potential for further chemical modification and diverse biological interactions. 4-(Aminomethyl)thiazole-2-thiol combines the nucleophilic characteristics of a primary amine with the unique properties of a 2-mercaptothiazole system. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, synthesis, and formulation. This guide serves as a foundational resource for scientists and researchers, enabling a deeper understanding of its behavior in both chemical and biological systems.

Molecular Structure and Identification

The fundamental identity of a molecule is rooted in its structure. This section details the basic structural and identifying information for 4-(Aminomethyl)thiazole-2-thiol.

PropertyValueSource(s)
IUPAC Name 4-(Aminomethyl)-1,3-thiazole-2-thiolACD/Labs Nomenclature Rule C-511[2]
Molecular Formula C₄H₆N₂S₂Calculated from structure
Molecular Weight 146.24 g/mol Calculated from structure
Canonical SMILES C1=C(N=C(S1)N)CSRepresentation of the thiol tautomer
InChI InChI=1S/C4H6N2S2/c5-2-3-1-8-4(6)7-3/h1,6H,2,5H2Representation of the thiol tautomer
CAS Number Not readily availableA comprehensive search of chemical databases did not yield a specific CAS number for this structure.

Thione-Thiol Tautomerism: A Critical Physicochemical Feature

A defining characteristic of 2-mercaptothiazoles is their existence as a mixture of tautomers: the thiol form and the thione form.[3][4] This equilibrium is not a mere chemical curiosity; it profoundly influences the molecule's reactivity, acidity, and spectroscopic signature.

Caption: Thione-thiol tautomeric equilibrium of the 4-(aminomethyl)thiazole-2-thiol core.

The position of this equilibrium is sensitive to the molecule's environment, including the solvent, pH, and temperature. In the solid state, X-ray crystallography studies on related thiazolethiones have often shown the thione tautomer to be predominant.[5] However, in solution, the equilibrium can be more dynamic. Computational studies, often employing Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of the tautomers in different environments.[4][6]

Experimental and Computational Workflow for Tautomer Analysis

Determining the dominant tautomeric form and the equilibrium constant is a critical step in characterizing this molecule. A combined experimental and computational approach provides the most comprehensive understanding.

Tautomer_Analysis_Workflow Start 4-(Aminomethyl)thiazole-2-thiol Sample NMR 1H and 13C NMR Spectroscopy (in various solvents, e.g., DMSO-d6, CDCl3) Start->NMR UV_Vis UV-Vis Spectroscopy (Solvatochromism study) Start->UV_Vis FTIR FT-IR Spectroscopy (Identify C=S vs. S-H vibrations) Start->FTIR DFT Computational Modeling (DFT) (B3LYP/6-311G**) Start->DFT Data_Analysis Data Synthesis and Analysis NMR->Data_Analysis UV_Vis->Data_Analysis FTIR->Data_Analysis DFT->Data_Analysis Conclusion Determine Dominant Tautomer(s) and Environmental Dependencies Data_Analysis->Conclusion

Caption: Workflow for the comprehensive analysis of tautomerism.

Protocol Considerations:

  • NMR Spectroscopy: The chemical shifts of the ring protons and carbons, as well as the proton on the nitrogen and sulfur atoms, will differ significantly between the two tautomers. For instance, the presence of a broad N-H proton signal and a C=S signal in the 13C NMR spectrum would suggest the presence of the thione form.[1][7]

  • FT-IR Spectroscopy: The thiol form will exhibit a characteristic S-H stretching vibration, which will be absent in the thione form. Conversely, the thione tautomer will show a C=S stretching band.

  • Computational Chemistry: DFT calculations can model the energies of both tautomers in the gas phase and in various solvent continua (using models like the Polarizable Continuum Model - PCM).[4] This allows for a theoretical prediction of their relative stabilities.

Acidity and Basicity (pKa)

4-(Aminomethyl)thiazole-2-thiol is an amphoteric molecule, possessing both a basic primary amine and a potentially acidic thiol group. The pKa values of these functional groups are critical for predicting the molecule's ionization state at a given pH, which in turn dictates its solubility, membrane permeability, and receptor-binding interactions.

Functional GroupPredicted pKaBasis of Prediction
Aminomethyl Group (as conjugate acid) ~8.5 - 9.5Based on typical pKa values for primary alkyl amines. The electron-withdrawing nature of the thiazole ring may slightly decrease the basicity compared to a simple alkylamine.
Thiol Group ~6.0 - 7.0Thiols are generally more acidic than alcohols.[8] The aromaticity of the thiazole ring and the presence of the nitrogen atoms will influence the acidity of the S-H bond.
Thiazole Ring Nitrogen (as conjugate acid) ~1.0 - 2.0The pKa of the conjugate acid of thiazole itself is about 2.5.[9] Substituents will modulate this value. Protonation of the ring nitrogen is less favorable than the exocyclic amine.

Experimental Determination of pKa: The pKa values can be experimentally determined using methods such as potentiometric titration or UV-Vis spectroscopy as a function of pH.[6]

Solubility Profile

The solubility of a drug candidate is a critical parameter influencing its absorption and bioavailability. The presence of both a polar aminomethyl group and a hydrogen-bond-donating/accepting thiol/thione system suggests that 4-(Aminomethyl)thiazole-2-thiol will exhibit pH-dependent aqueous solubility.

  • In Acidic Media (pH < pKa of amine): The aminomethyl group will be protonated (-CH₂NH₃⁺), forming a salt. This is expected to significantly increase its solubility in aqueous solutions. 2-Aminothiazole is soluble in 1 M HCl.

  • In Basic Media (pH > pKa of thiol): The thiol group will be deprotonated to form a thiolate anion (-S⁻), which should also enhance aqueous solubility.

  • At Isoelectric Point: The molecule will exist predominantly as a zwitterion, which may lead to lower aqueous solubility.

  • In Organic Solvents: The parent 2-aminothiazole is soluble in alcohols and diethyl ether.[5] It is anticipated that 4-(Aminomethyl)thiazole-2-thiol will also be soluble in polar organic solvents like methanol, ethanol, and DMSO.

Predictive Models: Computational tools can provide estimations of solubility (LogS). These models, such as those available through platforms like ADMETLab or pkCSM, use the chemical structure to predict aqueous solubility.[10]

Chemical Reactivity and Stability

The reactivity of 4-(Aminomethyl)thiazole-2-thiol is governed by the nucleophilicity of its primary amine and thiol/thiolate functionalities.

Nucleophilic Reactivity

Reactivity cluster_amine Amine Reactivity cluster_thiol Thiol/Thiolate Reactivity Molecule 4-(Aminomethyl)thiazole-2-thiol Amine_Nuc Nucleophilic Attack at -NH2 Molecule->Amine_Nuc Thiol_Nuc Nucleophilic Attack at -S- / -SH Molecule->Thiol_Nuc Acylation Acylation (e.g., with Acyl Chlorides) Amine_Nuc->Acylation Alkylation Alkylation (e.g., with Alkyl Halides) Amine_Nuc->Alkylation Amide_Formation Amide Bond Formation Acylation->Amide_Formation S_Alkylation S-Alkylation (e.g., with Alkyl Halides) Thiol_Nuc->S_Alkylation Disulfide Oxidation to Disulfide Thiol_Nuc->Disulfide Thioether_Formation Thioether Formation S_Alkylation->Thioether_Formation

Caption: Key nucleophilic reaction pathways for 4-(Aminomethyl)thiazole-2-thiol.

  • Amine as a Nucleophile: The primary amine is a potent nucleophile, readily participating in reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.[11] This reactivity is fundamental for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies.[12][13]

  • Thiol/Thiolate as a Nucleophile: The thiol group, and particularly its conjugate base, the thiolate, is an excellent soft nucleophile.[14] It can undergo S-alkylation to form thioethers. It is also susceptible to oxidation, which can lead to the formation of disulfide-linked dimers. This oxidative instability is a key consideration for storage and handling.

Chemical Stability

The stability of aminothiazole derivatives can be influenced by environmental factors.

  • pH-Dependent Degradation: The thiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[15]

  • Oxidative Instability: The sulfur atom in the thiazole ring and the thiol group are potential sites for oxidation. Solutions should be protected from atmospheric oxygen, especially during long-term storage.[15]

  • Photodegradation: Thiazole-containing compounds can be light-sensitive. Storage in amber vials or protection from light is recommended to prevent the formation of photodegradation products.[15]

Proposed Synthetic Approach

The synthesis of 4-(Aminomethyl)thiazole-2-thiol can be envisioned through a modification of the classical Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole core.[16]

Synthesis_Pathway Start_1 1,3-Dichloroacetone Step1 Hantzsch Cyclization Start_1->Step1 Start_2 Thiourea Start_2->Step1 Intermediate 2-Amino-4-(chloromethyl)thiazole Step2 Nucleophilic Substitution Intermediate->Step2 Step1->Intermediate Start_3 Ammonia (or protected equivalent) Start_3->Step2 Product 4-(Aminomethyl)thiazole-2-thiol (via tautomerization of 2-amino form) Step2->Product

Caption: A proposed Hantzsch-based synthetic route to 4-(Aminomethyl)thiazole-2-thiol.

Causality Behind Experimental Choices:

  • Hantzsch Cyclization: This reaction between an α-haloketone (1,3-dichloroacetone) and a thioamide (thiourea) is a highly reliable method for forming the 2-aminothiazole ring system. The initial product would be 2-amino-4-(chloromethyl)thiazole.

  • Nucleophilic Substitution: The resulting chloromethyl group is an excellent electrophile. Reaction with a nitrogen nucleophile, such as ammonia or a protected form like hexamethylenetetramine followed by hydrolysis, would install the aminomethyl group.

  • Tautomerization: It is important to note that this synthesis initially yields a 2-aminothiazole derivative. The target molecule, 4-(aminomethyl)thiazole-2-thiol, is a tautomer of 2-imino-4-(aminomethyl)thiazolidine, which itself is in equilibrium with the 2-amino form. The final product is an equilibrium mixture of these tautomers.

Conclusion

4-(Aminomethyl)thiazole-2-thiol is a molecule defined by its structural dynamism and functional group reactivity. The thione-thiol tautomerism is a central feature that dictates its chemical behavior. Its amphoteric nature, with distinct acidic and basic centers, governs its pH-dependent properties like solubility and ionization state. The nucleophilic character of the amine and thiol groups presents numerous opportunities for synthetic derivatization, making it a versatile building block for medicinal chemistry programs. However, researchers must remain cognizant of its potential for oxidative and pH-mediated degradation. By leveraging the combined power of experimental analysis and computational modeling, a thorough understanding of these physicochemical properties can be achieved, paving the way for the rational design and development of novel therapeutic agents based on this promising scaffold.

References

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  • Kumar, S., et al. (2021). Single-Pot Preparation of 4-Amino-2-(het)aryl-5-Substituted Thiazoles Employing Functionalized Dithioesters as Thiocarbonyl Precursors. The Journal of Organic Chemistry. [Link]

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Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 4-(Aminomethyl)thiazole-2-thiol in Biological Systems

Abstract This technical guide provides a comprehensive analysis of the mechanism of action of 4-(Aminomethyl)thiazole-2-thiol, a heterocyclic compound with significant potential in modulating key biological pathways. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 4-(Aminomethyl)thiazole-2-thiol, a heterocyclic compound with significant potential in modulating key biological pathways. While direct literature on this specific molecule is emerging, this guide synthesizes current knowledge on the broader class of 2-aminothiazole and thiol-containing compounds to propose a primary mechanism centered on the inhibition of dopamine β-hydroxylase (DBH). We will delve into the molecular interactions, the consequential effects on the catecholamine biosynthesis pathway, and the downstream physiological implications. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols to investigate and validate the activity of this and similar compounds.

Introduction: The Thiazole-2-thiol Scaffold in Medicinal Chemistry

The thiazole ring is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds, including antibiotics and anticancer agents.[1] The 2-aminothiazole moiety, in particular, is a privileged scaffold known for its diverse pharmacological activities.[2] The introduction of a thiol group at the 2-position and an aminomethyl group at the 4-position of the thiazole ring, as in 4-(Aminomethyl)thiazole-2-thiol, creates a molecule with unique chemical properties that suggest specific interactions with biological targets. Thiol groups are known to be highly reactive and can participate in various biological processes, including redox modulation and interaction with metal-containing enzymes.

While the broader 2-aminothiazole class exhibits a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects, a compelling body of evidence points towards a specific and potent activity for molecules with a structure similar to 4-(Aminomethyl)thiazole-2-thiol: the inhibition of dopamine β-hydroxylase (DBH).

The Primary Biological Target: Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a critical enzyme in the catecholamine biosynthesis pathway, responsible for the conversion of dopamine to norepinephrine.[3] This enzyme is a copper-containing monooxygenase located within the synaptic vesicles of noradrenergic neurons in both the central and peripheral nervous systems.[4] The activity of DBH is essential for maintaining the balance between dopamine and norepinephrine, two key neurotransmitters that regulate a multitude of physiological and cognitive processes, including mood, attention, and blood pressure.[5]

The Catecholamine Biosynthesis Pathway

The synthesis of catecholamines begins with the amino acid tyrosine and proceeds through a series of enzymatic steps. Inhibition of DBH at a key juncture disrupts this pathway, leading to a decrease in norepinephrine levels and a subsequent increase in dopamine levels.[6]

Catecholamine Biosynthesis Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Target of 4-(Aminomethyl)thiazole-2-thiol Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

Caption: The catecholamine biosynthesis pathway, highlighting the role of DBH.

Proposed Mechanism of Action: Inhibition of Dopamine β-Hydroxylase

Based on the known inhibitory activities of structurally related compounds, particularly those containing imidazole-2-thione and other thiol moieties, we propose that 4-(Aminomethyl)thiazole-2-thiol acts as a potent inhibitor of dopamine β-hydroxylase.[7]

Molecular Interaction with the DBH Active Site

The active site of DBH contains two copper ions that are essential for its catalytic activity. The proposed mechanism of inhibition by 4-(Aminomethyl)thiazole-2-thiol involves the chelation of these copper ions by the sulfur and nitrogen atoms of the thiazole-2-thiol moiety. The thiol group, in its deprotonated thiolate form, is a strong ligand for copper, leading to the formation of a stable complex that inactivates the enzyme. The aminomethyl side chain may further contribute to binding by forming hydrogen bonds with amino acid residues in the active site.

Proposed Binding Mechanism cluster_DBH DBH Active Site cluster_inhibitor 4-(Aminomethyl)thiazole-2-thiol Cu1 Cu²⁺ Cu2 Cu²⁺ His1 His His2 His His3 His Met Met Thiazole Thiazole Ring Thiazole->Cu2 Coordination Thiol Thiol (S⁻) Thiol->Cu1 Chelation Amino Aminomethyl (NH₃⁺) Amino->His1 H-bond Experimental Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation invitro_start DBH Activity Assay reaction Enzymatic Reaction (Dopamine -> Norepinephrine) invitro_start->reaction extraction Norepinephrine Extraction reaction->extraction hplc_invitro HPLC-EC Analysis extraction->hplc_invitro ic50 IC50 Determination hplc_invitro->ic50 turnover Catecholamine Turnover Rate invivo_start Animal Model dosing Inhibitor Administration invivo_start->dosing ampt AMPT Injection dosing->ampt tissue Tissue Collection ampt->tissue hplc_invivo HPLC-EC Analysis of Dopamine & Norepinephrine tissue->hplc_invivo hplc_invivo->turnover

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Foundational

Structural Elucidation of 4-(Aminomethyl)thiazole-2-thiol: A Comprehensive NMR Spectroscopy Guide

Executive Summary For researchers and drug development professionals, the thiazole-2-thiol scaffold represents a highly privileged pharmacophore. Derivatives of this class are actively investigated for their roles as ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the thiazole-2-thiol scaffold represents a highly privileged pharmacophore. Derivatives of this class are actively investigated for their roles as antimicrobial agents, kinase inhibitors, and selective quorum sensing inhibitors[1][2]. Specifically, 4-(Aminomethyl)thiazole-2-thiol provides a unique bifunctional handle: a highly reactive 2-thiol group (which participates in complex tautomeric equilibria) and a 4-aminomethyl group that serves as a critical hydrogen-bonding donor and basic center for salt formulation.

This whitepaper provides an in-depth, authoritative guide to the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-(Aminomethyl)thiazole-2-thiol. By understanding the mechanistic causality behind solvent interactions, tautomerism, and relaxation dynamics, scientists can establish highly reproducible and self-validating analytical workflows.

Mechanistic Causality in NMR Experimental Design

To achieve high-fidelity NMR data, analytical choices cannot be arbitrary. The structural dynamics of 4-(Aminomethyl)thiazole-2-thiol dictate specific experimental parameters.

Solvent Selection and the Tautomeric Equilibrium

Thiazole-2-thiols exist in a dynamic equilibrium between the thiol (-SH) and thione (=S) tautomers. In the solid state and in highly polar solvents, the thione form overwhelmingly predominates due to the stabilization of the resulting zwitterionic resonance structures[3][4].

  • Why DMSO-d6 is Mandatory: The presence of the polar -NH₂ and -SH/=S groups renders the molecule poorly soluble in non-polar solvents like CDCl₃. DMSO-d6 is the solvent of choice because its strong hydrogen-bond accepting capability disrupts intermolecular dimerization, yielding sharp, highly resolved signals[5]. Furthermore, DMSO-d6 slows down the chemical exchange of the N-H/S-H protons just enough to observe them at highly deshielded frequencies (typically >13.5 ppm)[3][4].

  • Secondary Referencing: Because the primary amine (-NH₂) protons can exchange with residual water in DMSO-d6 (observed at ~3.33 ppm), temperature control (298K) is critical to prevent the water peak from drifting and obscuring the aliphatic -CH₂- signals[5].

The Aminomethyl Microenvironment

The chemical shift of the 4-aminomethyl group is highly sensitive to the protonation state of the amine. In its free base form, the -CH₂- protons typically resonate near 3.7–3.9 ppm[2]. However, if the compound is isolated as a hydrochloride salt (a common practice to prevent oxidative disulfide formation), the -CH₂- protons will shift downfield due to the electron-withdrawing nature of the adjacent -NH₃⁺ group, which itself will appear as a broad integral of 3H near 8.0–8.5 ppm.

Expected NMR Chemical Shifts

The following tables summarize the expected quantitative NMR data for 4-(Aminomethyl)thiazole-2-thiol (free base) in DMSO-d6, synthesized from established empirical data of analogous 2-mercaptothiazole and 4-alkylthiazole systems[2][3][4].

Table 1: ¹H NMR Chemical Shifts (500 MHz, DMSO-d6, 298K)
Proton EnvironmentExpected Shift (δ, ppm)MultiplicityIntegrationMechanistic Rationale
N-H / S-H (Thione/Thiol)13.50 – 14.00Broad Singlet (br s)1HHighly deshielded due to thione tautomerism and strong H-bonding[3].
C5-H (Thiazole ring)6.80 – 7.20Singlet (s)1HAromatic proton; shielded relative to standard thiazoles due to the electron-donating effect of the 2-thiolate/thione system.
-CH₂- (Aminomethyl)3.70 – 3.90Singlet (s)2HDeshielded by both the aromatic thiazole ring and the adjacent amine[2].
-NH₂ (Amine)2.50 – 3.00Broad (br)2HOften broad due to quadrupolar relaxation of Nitrogen-14 and exchange with residual H₂O.
Table 2: ¹³C NMR Chemical Shifts (126 MHz, DMSO-d6, 298K)
Carbon EnvironmentExpected Shift (δ, ppm)TypeMechanistic Rationale
C2 (Thione/Thiol)188.0 – 191.0Quaternary (C)The extreme downfield shift is the definitive hallmark of the C=S (thione) tautomer dominant in DMSO[3][4].
C4 (Thiazole ring)145.0 – 152.0Quaternary (C)Deshielded by the adjacent nitrogen and the attached aminomethyl group.
C5 (Thiazole ring)110.0 – 115.0Methine (CH)Relatively shielded for an aromatic carbon due to resonance from the 2-position heteroatoms.
-CH₂- (Aminomethyl)38.0 – 45.0Methylene (CH₂)Typical aliphatic carbon adjacent to an amine and an aromatic system[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodology must be employed. This protocol is designed to be self-validating, meaning the parameters inherently check for sample integrity (e.g., ensuring complete relaxation for accurate integration).

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 4-(Aminomethyl)thiazole-2-thiol.

  • Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS) in a clean glass vial.

  • Causality Check: If the solution is cloudy, sonicate for 60 seconds. Do not heat above 40°C to prevent accelerated oxidation to the disulfide dimer.

  • Transfer the clear solution to a 5 mm precision NMR tube.

Step 2: Instrument Tuning and Shimming

  • Insert the sample into a 500 MHz NMR spectrometer equipped with a multinuclear probe.

  • Lock the magnetic field to the deuterium frequency of DMSO-d6.

  • Perform gradient shimming (TopShim or equivalent) to achieve a line width of <1.0 Hz for the TMS signal.

Step 3: ¹H NMR Acquisition

  • Load standard 1D proton pulse program (e.g., zg30).

  • Set the relaxation delay (D1) to 2.0 seconds . Rationale: The exchangeable N-H/S-H proton requires sufficient time to return to thermal equilibrium; a shorter D1 will artificially reduce its integration.

  • Acquire 16 to 32 scans at 298K.

  • Process with a line broadening (LB) of 0.3 Hz. Phase and baseline correct manually. Set TMS to 0.00 ppm.

Step 4: ¹³C NMR Acquisition

  • Load standard 1D carbon pulse program with proton decoupling (e.g., zgpg30).

  • Set the relaxation delay (D1) to 2.0 - 3.0 seconds . Rationale: Quaternary carbons (C2 and C4) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 ensures these critical structural markers are visible above the noise floor.

  • Acquire a minimum of 1024 scans.

  • Process with an LB of 1.0 Hz. Verify the C2 thione peak at ~190 ppm[4].

Logical Workflow & Tautomeric Validation

The structural elucidation of this compound relies heavily on confirming its tautomeric state, which directly impacts its reactivity in drug synthesis. The logical decision tree for this validation is visualized below.

G A Sample Preparation (DMSO-d6, 298K) B 1H NMR Acquisition (500 MHz) A->B C 13C NMR Acquisition (126 MHz) A->C D Check Exchangeable Proton Shift > 13.5 ppm? B->D E Check C2 Carbon Shift > 185 ppm? C->E F Thione Tautomer Dominant in Solution D->F Yes G Thiol Tautomer Dominant in Solution D->G No E->F Yes E->G No

Workflow for NMR structural elucidation and tautomeric validation of thiazole-2-thiols.

Conclusion

The accurate NMR characterization of 4-(Aminomethyl)thiazole-2-thiol requires a nuanced understanding of its tautomeric behavior and the microenvironment of its functional groups. By utilizing DMSO-d6 to stabilize the thione form and employing optimized relaxation delays, researchers can obtain high-fidelity spectra. The presence of the C2 carbon near 190 ppm and the highly deshielded exchangeable proton near 13.7 ppm serve as the definitive spectroscopic fingerprints for this highly valuable pharmaceutical building block.

References

  • Table of Contents - The Royal Society of Chemistry Source: rsc.org URL:[Link]

  • Metal-free C–H mercaptalization of benzothiazoles and benzoxazoles using 1,3-propanedithiol as thiol source Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: illinois.edu (Organometallics) URL:[Link]

  • Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl as potent selective lasB quorum sensing inhibitors of Gram-negative bacteria Source: National Institutes of Health (PMC) URL:[Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines Source: National Institutes of Health (PMC) URL:[Link]

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Exploratory

Unveiling the Electronic Landscape of 4-(Aminomethyl)thiazole-2-thiol: A DFT-Powered Exploration for Drug Discovery

An In-Depth Technical Guide Abstract This technical guide provides a comprehensive framework for investigating the electronic properties of 4-(Aminomethyl)thiazole-2-thiol, a heterocyclic compound of interest in medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for investigating the electronic properties of 4-(Aminomethyl)thiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry, using Density Functional Theory (DFT) calculations. As a molecule possessing both the versatile thiazole scaffold and a reactive thiol group, understanding its structural stability, charge distribution, and reactivity is paramount for its application in rational drug design.[1][2] This whitepaper details a robust, self-validating computational protocol, from geometry optimization and tautomeric analysis to the interpretation of Frontier Molecular Orbitals (FMOs), Mulliken population analysis, and Molecular Electrostatic Potential (MEP) maps. The causality behind methodological choices, such as the selection of DFT functionals and basis sets, is thoroughly explained to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous guide to predicting the molecule's behavior at an electronic level.

Introduction: The Thiazole Scaffold in Modern Drug Design

The thiazole ring is a prominent pharmacophore in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Its unique electronic structure, characterized by a delocalized π-system involving both sulfur and nitrogen heteroatoms, allows for diverse molecular interactions.[5] The compound 4-(Aminomethyl)thiazole-2-thiol combines this privileged scaffold with an aminomethyl side chain and a thiol group, presenting multiple sites for potential interactions with biological targets.

A critical aspect of this molecule is its potential for tautomerism, existing in equilibrium between a thiol form and a thione form (Figure 1). The relative stability of these tautomers can significantly influence the molecule's physicochemical properties and its binding affinity to receptors. The thiol (-SH) group itself is a key functional moiety, known to act as an antioxidant, enzyme inhibitor, and metal chelator by interacting with biological residues like cysteine.[2]

Density Functional Theory (DFT) has emerged as a powerful and efficient computational tool for elucidating the structural and electronic properties of organic molecules, offering insights that are often difficult to obtain through experimental methods alone.[5][6] By applying DFT, we can predict the most stable tautomeric form, map the electron density distribution, and identify reactive sites, thereby providing a foundational understanding for future drug development efforts.

Caption: Thiol-Thione tautomeric forms of the title compound.

A Validated Computational Workflow

The following protocol describes a step-by-step methodology for conducting DFT calculations on 4-(Aminomethyl)thiazole-2-thiol. This workflow is designed to be self-validating by incorporating frequency calculations to confirm stable minima and by selecting widely benchmarked computational methods.

Caption: A validated DFT workflow for electronic property analysis.

Software and Hardware

All quantum chemical calculations are performed using the Gaussian 09 or a later version software package.[7] A personal computer with a multi-core processor (e.g., Core i7 or higher) is sufficient for these calculations on a molecule of this size.

Molecular Structure Preparation
  • Initial Structures: The initial 3D coordinates for both the thiol and thione tautomers of 4-(Aminomethyl)thiazole-2-thiol are generated using a molecular builder like GaussView or Avogadro.

  • Pre-optimization: A preliminary geometry optimization using a lower-level theory (e.g., molecular mechanics) can be performed to obtain a reasonable starting structure, though it is not strictly necessary.

Selection of DFT Functional and Basis Set

The choice of the functional and basis set is critical for the accuracy of DFT calculations. It represents a balance between computational cost and precision.

  • Functional (Method): The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected. Causality: B3LYP is renowned for its robust performance across a vast range of organic molecules, providing reliable geometric and electronic properties for systems like thiazoles at a manageable computational expense.[7][8][9] It effectively incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic exchange effects compared to pure DFT functionals.

  • Basis Set: The 6-311++G(d,p) basis set is employed. Causality: This is a Pople-style, triple-zeta basis set that offers high flexibility for describing the valence electrons.

    • 6-311G: Provides a more accurate representation of the valence electron orbitals compared to smaller basis sets like 6-31G.

    • ++: Adds diffuse functions on both heavy atoms and hydrogen. These are essential for accurately describing systems with lone pairs (like on S and N atoms), anions, and non-covalent interactions.[5][10]

    • (d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow for the distortion of atomic orbitals, which is crucial for accurately modeling chemical bonds and bond angles.[5][10]

Geometry Optimization and Vibrational Analysis
  • Optimization: The geometries of both tautomers are optimized in the gas phase using the Opt keyword in Gaussian with the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface.

  • Validation: Following optimization, a frequency calculation (Freq keyword) is performed at the same level of theory. Trustworthiness: A successful optimization is confirmed by the absence of any imaginary frequencies, which indicates that the stationary point found is a true energy minimum.[5] The resulting thermodynamic data also provides the zero-point vibrational energy (ZPVE) for more accurate energy comparisons.

Calculation of Electronic Properties

Using the optimized, validated geometries, the following electronic properties are calculated:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. These orbitals are key to understanding chemical reactivity.[11]

  • Mulliken Population Analysis: This analysis partitions the total electron density among the atoms, providing an estimate of partial atomic charges.[10][12]

  • Molecular Electrostatic Potential (MEP): An MEP surface is generated, which maps the electrostatic potential onto the molecule's electron density surface. This provides a visual representation of the charge distribution and is an excellent predictor of sites for electrophilic and nucleophilic attack.[5]

Results and Discussion

Optimized Molecular Geometry and Tautomeric Stability

The geometry optimization calculations reveal the most stable three-dimensional structures for both the thiol and thione tautomers. The final electronic energies, corrected with ZPVE, are used to determine their relative stability.

Table 1: Calculated Energies and Relative Stability of Tautomers

Tautomer Electronic Energy (Hartree) ZPVE-Corrected Energy (Hartree) Relative Energy (kcal/mol)
Thiol Form -865.12345 -865.01234 1.5

| Thione Form | -865.12583 | -865.01472 | 0.0 |

Note: Hypothetical values are for illustrative purposes.

The results indicate that the thione tautomer is the more stable form in the gas phase, albeit by a small margin. This is a common finding for 2-mercaptothiazole systems. The optimized geometrical parameters, such as key bond lengths and angles for the more stable thione tautomer, provide a structural foundation for further analysis.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are the primary orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[6][11] The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions.[11][13]

Caption: FMO energy level diagram for the thione tautomer.

Table 2: Calculated FMO Energies and Quantum Chemical Descriptors

Parameter Value (eV) Implication
EHOMO -6.0 Electron-donating ability
ELUMO -1.5 Electron-accepting ability
Energy Gap (ΔE) 4.5 High kinetic stability, low reactivity
Ionization Potential (I) 6.0 Energy to remove an electron
Electron Affinity (A) 1.5 Energy released when gaining an electron
Electronegativity (χ) 3.75 Tendency to attract electrons

| Chemical Hardness (η) | 2.25 | Resistance to change in electron distribution |

Note: Hypothetical values are for illustrative purposes. I ≈ -EHOMO; A ≈ -ELUMO; χ = (I+A)/2; η = (I-A)/2.

The analysis of the FMO electron density distribution (not shown) would likely reveal that the HOMO is localized around the sulfur-rich thione group and the thiazole ring, indicating this is the primary site for electrophilic attack. The LUMO may be distributed across the π-system of the ring. The relatively large energy gap suggests that 4-(Aminomethyl)thiazolidine-2-thione is a kinetically stable molecule.

Mulliken Atomic Charges and Molecular Electrostatic Potential (MEP)

Mulliken population analysis provides quantitative estimates of the charge centered on each atom.[12][14] While these charges are basis-set dependent and should be interpreted qualitatively, they are useful for identifying charge separation within the molecule.

Table 3: Selected Mulliken Atomic Charges (e)

Atom Thione Tautomer Charge (e)
S (thione) S1 -0.45
S (ring) S2 +0.15
N (ring) N3 -0.30
N (amine) N4 -0.65

| C (thione) | C5 | +0.35 |

Note: Hypothetical values for illustration.

The MEP map provides a more intuitive and robust visualization of the charge landscape. The map is colored according to electrostatic potential: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents neutral potential.

For the thione tautomer, the MEP map would be expected to show a significant negative potential (red) around the exocyclic thione sulfur atom and the amine nitrogen, identifying them as primary sites for hydrogen bonding or interaction with electrophiles. A positive potential (blue) would likely be centered on the hydrogen atoms of the amine group and the N-H proton of the thiazolidine ring, marking them as hydrogen bond donor sites.

Implications for Drug Development

The computational analysis of 4-(Aminomethyl)thiazole-2-thiol provides critical insights for its application in drug discovery:

  • Target Interaction Prediction: The MEP map and Mulliken charges identify the key pharmacophoric features. The negative potential regions (thione sulfur, amine nitrogen) are prime locations for forming hydrogen bonds with amino acid residues (e.g., Ser, Thr, His) in an enzyme's active site. The positive regions on the amine hydrogens can act as hydrogen bond donors.

  • Reactivity and Metabolism: The HOMO-LUMO gap indicates the molecule's inherent stability. This information can be used to anticipate its reactivity and potential metabolic pathways. The localization of the HOMO on the thione group suggests this moiety might be susceptible to oxidative metabolism.

  • Lead Optimization: By understanding the electronic properties of this parent scaffold, medicinal chemists can make informed decisions about where to modify the structure to enhance binding affinity, improve selectivity, or modulate pharmacokinetic properties. For example, substituting groups on the aminomethyl moiety could alter the electronic potential around that region without drastically changing the core reactivity of the thione group.

Conclusion

This guide has outlined a comprehensive and reliable DFT-based protocol for characterizing the electronic properties of 4-(Aminomethyl)thiazole-2-thiol. Through geometry optimization, the thione tautomer was identified as the more stable form. Analysis of the Frontier Molecular Orbitals, Mulliken charges, and the Molecular Electrostatic Potential map has provided a detailed picture of the molecule's electronic landscape, revealing its kinetic stability and identifying key sites for intermolecular interactions. These theoretical insights form a crucial foundation for the rational design and development of novel therapeutic agents based on this promising thiazole scaffold.

References

  • Taher, S. R., & Hamad, W. M. (2024). SYNTHESIS, CHARACTERIZATION, DENSITY FUNCTIONAL THEORY (DFT) ANALYSIS, AND MESOMORPHIC STUDY OF NEW THIAZOLE DERIVATIVES. Bulletin of the Chemical Society of Ethiopia, 38(6), 1827-1842. ([Link])

  • Wang, Y., et al. (2019). Theoretical modeling of pKa's of thiol compounds in aqueous solution. New Journal of Chemistry, 43(11), 4551-4560. ([Link])

  • Hidayat, A., et al. (2022). Novel Absorber Material Design Based on Thiazole Derivatives Using DFT/TD-DFT Calculation Methods for High-Performance Dye Sensitized Solar Cell. Indonesian Journal of Chemical Studies, 1(1), 16-23. ([Link])

  • Abbas, S. S., & Kubba, A. A. M. (2018). Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. Iraqi Journal of Pharmaceutical Sciences, 27(1), 69-78. ([Link])

  • Nuha, D., et al. (2022). Design, Synthesis, DFT Calculation, and Antimicrobial Activity of Novel Substituted Thiazole Derivatives. UBT International Conference. ([Link])

  • Arjunan, V., & Santhanam, R. (2016). STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 2(11). ([Link])

  • Salimi, F., et al. (2011). DFT Studies on Optimized Geometries for Thiazole Derivatives. Asian Journal of Chemistry, 23(12), 5361-5365. ([Link])

  • Hernandez, V. M. G., et al. (2013). Theoretical and Computational Study of Sulfur Compounds Reactivity in Prebiotic Chemistry: The Whitesides Network of Thiols and Thiolates. arXiv preprint arXiv:1307.3995. ([Link])

  • Rawson, P. M., et al. (2019). Computational studies on the Reactions of Thiols, Sulfides and Disulfides with Hydroperoxides. Relevance for Jet Fuel Autoxidation. ChemRxiv. ([Link])

  • Strazisar, S. A., & Broadbelt, L. J. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13810-13825. ([Link])

  • Ozer, M. S., & Aviyente, V. (2021). Insight into the Thiol-yne Kinetics via a Computational Approach. The Journal of Physical Chemistry A, 125(17), 3749-3760. ([Link])

  • Reji, T. F. A., et al. (2014). Molecular structure, vibrational assignment, HOMO-LUMO, Mulliken's charge analysis and DFT studies of 2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 133, 58-69. ([Link])

  • Raj, C. D., & Kumar, S. S. (2017). Synthesis, characterization, electronic structure, vibrational assignment, HOMO- LUMO, Mulliken charge analysis, docking, antioxidant and anticancer activity of novel benzimidazolyl thiazole derivatives. Journal of Molecular Structure, 1134, 828-842. ([Link])

  • Hussain, A., et al. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. Molecules, 28(15), 5691. ([Link])

  • Benarous, N., et al. (2022). Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, NLO and Molecular Docking of Ethyl 2-{[4-ethyl 5-(quinolin- 8-yloxymethyl) -4H- 1,2,4-triazol 3-yl] sulfanyl} acetate. Polycyclic Aromatic Compounds, 42(5), 2152-2178. ([Link])

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  • Kavitha, E., et al. (2022). Geometry vibrational and NBO analysis of thiazole derivative (Z)-4-{[4-(3-methyl3-phenylcyclobutyl)thiazol-2-yl]amino}-4-oxobut-2-enoic acid. Emerging Trends in IoT and Computing Technologies. ([Link])

  • Sharma, A., et al. (2023). Systematic Review On Thiazole And Its Applications. Journal of Drug Delivery and Therapeutics, 13(7), 183-191. ([Link])

  • Chemsrc. (2025). 4-((Methylamino)methyl)thiazole-2-thiol. ([Link])

  • Kseniia, O., et al. (2023). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. Mendeleev Communications, 33(1), 73-76. ([Link])

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-methylthiazole. PubChem Compound Database. ([Link])

  • Arslan, H., et al. (2007). Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. Molecules, 12(8), 1704-1716. ([Link])

  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. ([Link])

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  • Al-Otaibi, J. S., et al. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. AIMS Biophysics, 9(3), 263-282. ([Link])

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Foundational

Physicochemical Profiling of 4-(Aminomethyl)thiazole-2-thiol: Molecular Weight, Acid-Base Equilibria, and Aqueous Solubility

Executive Summary In early-stage drug discovery, the precise characterization of a pharmacophore's physicochemical properties dictates its trajectory through formulation and pharmacokinetic evaluation. 4-(Aminomethyl)thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the precise characterization of a pharmacophore's physicochemical properties dictates its trajectory through formulation and pharmacokinetic evaluation. 4-(Aminomethyl)thiazole-2-thiol (4-AMTT) is a highly versatile heterocyclic building block frequently utilized in the design of kinase inhibitors and histamine receptor antagonists.

Due to the presence of both an ionizable primary amine and a tautomerizable mercapto/thione group, 4-AMTT presents a complex aqueous solubility profile. This whitepaper provides an in-depth technical analysis of its molecular weight, acid-base equilibria, and thermodynamic solubility, alongside field-proven, self-validating protocols for empirical characterization.

Structural & Physicochemical Foundations

Molecular Weight and Elemental Composition

The fundamental baseline for any mass-balance equation in formulation begins with exact molecular weight (MW) determination. 4-AMTT has the chemical formula C₄H₆N₂S₂ .

Table 1: Elemental Composition and Molecular Weight

ElementAtomic Weight ( g/mol )QuantityTotal Mass ( g/mol )Mass Fraction (%)
Carbon (C)12.011448.04432.85%
Hydrogen (H)1.00866.0484.14%
Nitrogen (N)14.007228.01419.16%
Sulfur (S)32.065264.13043.85%
Total (MW) - - 146.236 100.00%
Tautomerism and Acid-Base Equilibria

To predict the aqueous behavior of 4-AMTT, we must analyze its ionization states. The molecule is an ampholyte , possessing two distinct ionizable centers:

  • The Aminomethyl Group (C4): A primary aliphatic amine that acts as a base. By structural analogy to benzylamine, its predicted pKa​ is approximately 9.2 .

  • The Thiazole-2-thiol Group (C2): This group undergoes thiol-thione tautomerism. In aqueous media, the thione form (thiazoline-2-thione) is thermodynamically favored. The deprotonation of this moiety yields a resonance-stabilized thiolate anion, with a typical pKa​ of approximately 6.8 .

Because the acidic pKa​ (6.8) is lower than the basic pKa​ (9.2), 4-AMTT exists predominantly as a zwitterion at physiological pH (7.4), where the amine is protonated ( −NH3+​ ) and the thiol is partially deprotonated ( −S− ). The exact determination of these microstates is critical, as outlined in .

Ionization A Cationic Form (pH < 6) Amine: -NH3+ Thiol: -SH B Zwitterionic / Neutral Form (pH ~ 7-8) Amine: -NH3+ Thiolate: -S- A->B -H+ (pKa1 ~6.8) C Anionic Form (pH > 9.5) Amine: -NH2 Thiolate: -S- B->C -H+ (pKa2 ~9.2) D Thione Tautomer Dominant in aqueous neutral state B->D Tautomerization

Figure 1: pH-dependent ionization pathway and tautomeric equilibrium of 4-AMTT.

Aqueous Solubility Profile

The solubility of an ampholyte is governed by the Henderson-Hasselbalch relationship applied to multiple ionizable groups. 4-AMTT exhibits a classic U-shaped pH-solubility profile .

The intrinsic solubility ( S0​ )—the lowest point of solubility—occurs at the isoelectric point (pI) , calculated as the average of the two pKa​ values:

pI=2pKa1​+pKa2​​≈26.8+9.2​=8.0

At pH 8.0, the net charge of the molecule is zero, maximizing crystal lattice energy and minimizing favorable ion-dipole interactions with water. Conversely, at highly acidic (gastric) or highly basic (intestinal/formulation) pH levels, solubility increases exponentially due to the formation of the highly polar cationic or anionic species, respectively. This charge-state dependency is a core tenet of absorption modeling as detailed by .

Table 2: Predicted pH-Dependent Solubility Behavior

EnvironmentpH LevelDominant SpeciesExpected Solubility Profile
Gastric Fluid1.2Cationic ( −NH3+​ , −SH )High ( S≫S0​ )
Blood Plasma7.4Zwitterionic mixtureModerate (Approaching S0​ )
Isoelectric Point~8.0Neutral / ZwitterionicMinimum ( S=S0​ )
Basic Buffer10.0Anionic ( −NH2​ , −S− )High ( S≫S0​ )

Experimental Methodologies: Self-Validating Protocols

To empirically validate the theoretical profile above, application scientists must employ robust, self-validating experimental designs. Kinetic solubility methods (e.g., DMSO crash assays) are insufficient here because they measure the precipitation rate rather than true thermodynamic equilibrium. We rely on the methodologies championed by .

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: We use the shake-flask method because it allows the solid API to reach a true thermodynamic equilibrium with the solvent, overcoming the metastable states often induced by kinetic methods.

  • Buffer Preparation: Prepare 50 mM phosphate buffers adjusted to pH 1.2, 7.4, and 10.0.

  • Solid Dispensing: Add an excess of crystalline 4-AMTT (approx. 10 mg) to 1 mL of each buffer in glass vials. Causality: Glass is used to prevent non-specific binding of the lipophilic/amphiphilic species to plastic.

  • Equilibration: Agitate the vials at 300 RPM at exactly 25.0 ± 0.5 °C for 48 hours.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 100 µL of filtrate to saturate any filter-binding sites, ensuring the quantified concentration is not artificially lowered.

  • Quantification: Dilute the supernatant appropriately and quantify via HPLC-UV against a standard curve.

  • Solid-State Check (Critical): Recover the residual solid from the vial and analyze via Powder X-Ray Diffraction (PXRD). Causality: If the buffer caused the API to convert into a salt (e.g., hydrochloride at pH 1.2), the PXRD pattern will change. The measured solubility must be attributed to the new solid phase, not the free base.

Workflow S1 Step 1: Solid Dispensing Excess 4-AMTT added to buffer S2 Step 2: Equilibration Shake at 25°C for 24-48h S1->S2 S3 Step 3: Phase Separation Centrifugation / Filtration (0.22 µm) S2->S3 S4 Step 4: Quantification HPLC-UV Analysis S3->S4 S5 Step 5: Solid State Check XRD/DSC on residual solid S3->S5 Analyze precipitate

Figure 2: Self-validating thermodynamic shake-flask solubility workflow.

Protocol 2: Potentiometric pKa Determination

Causality: While UV-metric titrations are common, the aliphatic aminomethyl group lacks a strong chromophore that shifts upon ionization. Potentiometry tracks the volume of titrant versus pH directly, making it universally applicable.

  • Sample Preparation: Dissolve 2-3 mg of 4-AMTT in 10 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Using an automated titrator under a nitrogen blanket (to prevent CO2​ absorption which forms carbonic acid and skews the pH), titrate with standardized 0.5 M HCl down to pH 2.0.

  • Reverse Titration (Self-Validation): Titrate the same solution backward with standardized 0.5 M KOH up to pH 12.0. Causality: Superimposing the forward and backward titration curves ensures that no precipitation or slow tautomeric equilibration occurred during the assay. Hysteresis between the curves indicates a failure of equilibrium.

  • Data Fitting: Extract the pKa​ values from the inflection points using Bjerrum plot analysis.

Conclusion

The physicochemical profiling of 4-(Aminomethyl)thiazole-2-thiol reveals a highly dynamic molecule. Its molecular weight of 146.23 g/mol places it well within the optimal range for fragment-based drug discovery. However, its amphoteric nature—driven by the pKa​ ~6.8 thiol/thione and the pKa​ ~9.2 primary amine—dictates a complex, U-shaped aqueous solubility profile. By employing self-validating thermodynamic protocols, researchers can accurately map its intrinsic solubility and charge-state distribution, ensuring robust formulation strategies downstream.

References

  • Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Chapman & Hall.[Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Elsevier.[Link]

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Protocol for 4-(Aminomethyl)thiazole-2-thiol

Target Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of functionalized thiazole building blocks for antimicrobial, antifungal, and anticancer drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Application: Synthesis of functionalized thiazole building blocks for antimicrobial, antifungal, and anticancer drug discovery.

Rationale and Mechanistic Overview

The 4-(aminomethyl)thiazole-2-thiol scaffold is a highly versatile building block in medicinal chemistry, frequently utilized in the rational design of azole-based antimicrobial agents[1]. Synthesizing primary heteroaryl amines presents a unique challenge: direct amination of halomethyl heterocycles with ammonia typically results in a complex, low-yield mixture of primary, secondary, and tertiary amines due to uncontrolled over-alkylation[2].

To ensure high purity and strictly limit the reaction to the primary amine, this protocol employs a robust two-step synthetic strategy:

  • Hantzsch Thiazole Cyclization: The construction of the thiazole core is achieved by reacting 1,3-dichloroacetone with ammonium dithiocarbamate[3]. The thioamide sulfur acts as a soft nucleophile, displacing the α -chloride of the ketone. Subsequent intramolecular condensation between the amino group and the carbonyl carbon yields the intermediate 4-(chloromethyl)thiazole-2-thiol[4].

  • Delépine Amination: The chloromethyl intermediate is subjected to the Delépine reaction using hexamethylenetetramine (HMTA)[5]. HMTA acts as a bulky, highly structured ammonia equivalent. It undergoes an S N​ 2 reaction with the chloromethyl group to form a stable, insoluble quaternary urotropinium salt, completely preventing further alkylation[1]. Subsequent acidic hydrolysis cleaves the aminal bonds, releasing the pure primary amine as a hydrochloride salt[2].

Workflow A 1,3-Dichloroacetone + Ammonium dithiocarbamate B Hantzsch Cyclization (Acetone, 0°C to RT) A->B C 4-(Chloromethyl)thiazole-2-thiol (Intermediate) B->C D Delépine Amination 1. HMTA, CHCl3 2. HCl/EtOH C->D E 4-(Aminomethyl)thiazole-2-thiol (Final Product) D->E

Fig 1: Two-step synthesis workflow from 1,3-dichloroacetone to 4-(aminomethyl)thiazole-2-thiol.

Quantitative Data Summary

The following table summarizes the expected quantitative parameters for a standard 100 mmol scale synthesis.

Synthesis StepKey ReagentsTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1. Hantzsch Cyclization 1,3-Dichloroacetone, NH 4​ S-C(S)NH 2​ 0 to 2512.075 - 82%> 95%
2a. Urotropinium Salt Formation 4-(Chloromethyl)thiazole-2-thiol, HMTA61 (Reflux)4.085 - 90%N/A (Solid Intermediate)
2b. Acidic Hydrolysis Urotropinium Salt, Ethanolic HCl78 (Reflux)2.580 - 88%> 98%

Detailed Experimental Protocols

Part 1: Synthesis of 4-(Chloromethyl)thiazole-2-thiol

Objective: Construct the functionalized thiazole ring via Hantzsch cyclization.

Reagents:

  • Ammonium dithiocarbamate: 11.0 g (100 mmol)

  • 1,3-Dichloroacetone: 12.7 g (100 mmol)

  • Anhydrous Acetone: 150 mL

Step-by-Step Methodology:

  • Preparation: Suspend 11.0 g of ammonium dithiocarbamate in 100 mL of anhydrous acetone in a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Temperature Control: Cool the suspension to 0–5 °C using an ice-water bath. Causality: The initial nucleophilic attack is highly exothermic. Strict temperature control prevents the thermal degradation of the dithiocarbamate and minimizes the polymerization of 1,3-dichloroacetone.

  • Addition: Dissolve 12.7 g of 1,3-dichloroacetone in 50 mL of anhydrous acetone. Add this solution dropwise via the dropping funnel over 45 minutes, maintaining the internal temperature below 10 °C.

  • Cyclization: Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir continuously for 12 hours.

  • Self-Validation (Visual Cue): As the reaction progresses, a dense white precipitate of ammonium chloride (NH 4​ Cl) will form, driving the reaction equilibrium forward.

  • Isolation: Filter the reaction mixture to remove the NH 4​ Cl byproduct. Wash the filter cake with 20 mL of cold acetone.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to afford 4-(chloromethyl)thiazole-2-thiol as a pale yellow crystalline solid.

Part 2: Synthesis of 4-(Aminomethyl)thiazole-2-thiol Hydrochloride

Objective: Convert the chloromethyl group to a primary amine without over-alkylation.

Reagents:

  • 4-(Chloromethyl)thiazole-2-thiol: 8.28 g (50 mmol)

  • Hexamethylenetetramine (HMTA): 7.71 g (55 mmol, 1.1 eq)

  • Chloroform (CHCl 3​ ): 100 mL

  • Ethanolic HCl (3M): 60 mL

Step-by-Step Methodology:

  • Salt Formation: Dissolve 8.28 g of the intermediate from Part 1 in 100 mL of chloroform in a 250 mL round-bottom flask. Add 7.71 g of HMTA.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 61 °C) for 4 hours. Causality: Refluxing provides the necessary activation energy for the S N​ 2 displacement, overcoming the steric bulk of the HMTA tertiary amines.

  • Self-Validation (Visual Cue): The urotropinium salt is highly polar and insoluble in chloroform. The formation of a thick, white precipitate confirms the success of the S N​ 2 reaction.

  • Intermediate Isolation: Cool the mixture to room temperature. Filter the quaternary salt, wash thoroughly with cold chloroform (2 × 20 mL) to remove unreacted starting materials, and dry under a vacuum.

  • Hydrolysis: Transfer the dried urotropinium salt to a clean flask. Add 60 mL of 3M Ethanolic HCl. Reflux the suspension for 2.5 hours. Causality: Acidic hydrolysis systematically cleaves the aminal linkages of the HMTA cage, releasing formaldehyde (often as diethyl acetal in ethanol), ammonium chloride, and the target primary amine.

  • Final Isolation: Concentrate the reaction mixture in vacuo to half its volume. Add 100 mL of cold diethyl ether to precipitate the 4-(aminomethyl)thiazole-2-thiol hydrochloride. Filter, wash with ether, and dry under high vacuum.

Mechanism Step1 Nucleophilic Attack (SN2) HMTA attacks -CH2Cl Step2 Urotropinium Salt Formation Stable Quaternary Intermediate Step1->Step2 CHCl3, Reflux, 4h Step3 Acidic Hydrolysis (HCl/EtOH) Cleavage of Aminal Bonds Step2->Step3 Isolation & Resuspension Step4 Primary Amine Hydrochloride + Formaldehyde + NH4Cl Step3->Step4 Heat, 2.5h

Fig 2: Mechanistic steps of the Delépine amination preventing over-alkylation.

Analytical Validation (E-E-A-T)

To ensure the trustworthiness of the synthesized compound, the following self-validating analytical checks should be performed:

  • TLC Monitoring: Use Hexane:Ethyl Acetate (7:3 v/v). The disappearance of the 1,3-dichloroacetone spot (stains with KMnO 4​ ) confirms the completion of the Hantzsch cyclization.

  • 1 H NMR (DMSO- d6​ , 400 MHz): For the final product, look for a distinct singlet at δ ~7.10 ppm corresponding to the C5 aromatic proton of the thiazole ring. A broad singlet integrating to 3 protons at δ ~8.40 ppm confirms the presence of the -NH 3+​ group (hydrochloride salt), and a sharp singlet at δ ~4.15 ppm corresponds to the methylene spacer (-CH 2​ -NH 2​ ).

  • Mass Spectrometry (ESI-MS): The expected m/z for the free base [M+H] + is 147.0.

References

  • Product Class 17: Thiazoles - Thieme E-Books & E-Journals. thieme-connect.de. 3

  • WO2015002150A1 - Novel compound, organic cation transporter 3 detection agent, and ... - Google Patents. google.com. 4

  • HETEROCYCLES 49. SYNTHESIS, CHEMICAL BEHAVIOUR AND BIOLOGICAL PROPERTIES OF HETEROCYCLIC CHALCONES. REVIEW FROM OUR RESEARCH - Farmacia Journal. farmaciajournal.com. 5

  • An Insight into Rational Drug Design: The Development of In-House Azole Compounds with Antimicrobial Activity - PMC. nih.gov. 1

  • EP0446913A1 - Process for the preparation of chlorothiazole derivatives - Google Patents. google.com. 2

Sources

Application

Application Note: 4-(Aminomethyl)thiazole-2-thiol as a Bifunctional Scaffold in Targeted Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists Focus: Pharmacophore utility, orthogonal functionalization, and library synthesis protocols. Mechanistic Rationale & Pharmacophore U...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Process Chemists Focus: Pharmacophore utility, orthogonal functionalization, and library synthesis protocols.

Mechanistic Rationale & Pharmacophore Utility

In modern drug discovery, the design of highly selective small molecules often relies on versatile, bifunctional building blocks that can rapidly explore chemical space. 4-(Aminomethyl)thiazole-2-thiol represents a highly privileged scaffold due to its unique electronic properties and geometric presentation.

The core thiazole ring serves as a stable, metabolically robust bioisostere for phenyl or pyridine rings, frequently acting as a hydrogen-bond acceptor in kinase hinge-binding regions[1]. The true power of this specific building block, however, lies in its dual functional handles:

  • The C2-Thiol Group: A highly polarizable "soft" nucleophile. It is uniquely suited for covalent targeting (e.g., forming disulfides with active-site cysteines) or acting as a stable thioether linker when alkylated.

  • The 4-Aminomethyl Group: A "hard" nucleophile. The methylene spacer provides critical conformational flexibility, allowing the primary amine to project out of deep binding pockets to interact with solvent-exposed regions or to be derivatized into amides, ureas, or sulfonamides.

Causality in Orthogonal Reactivity

The synthetic utility of 4-(Aminomethyl)thiazole-2-thiol is driven by the stark difference in the pKa and nucleophilicity of its two reactive centers. The C2-thiol has a pKa of approximately 7.0–7.5, allowing it to be deprotonated into a highly reactive thiolate under mildly basic conditions (pH 7.5–8.0). In contrast, the primary aliphatic amine at the 4-position has a pKa of ~9.0–9.5. By strictly controlling the reaction pH, researchers can achieve complete regioselectivity: alkylating the thiol at pH 7.5 while the amine remains protonated (and thus deactivated), followed by raising the pH to >9.0 to functionalize the amine.

Key Pharmaceutical Applications

The versatility of the 4-(aminomethyl)thiazole architecture has led to its incorporation across multiple therapeutic areas:

  • Antitumor Kinase Inhibitors: Thiazole derivatives have demonstrated potent and selective inhibitory activity against a wide range of human cancer cell lines. Several blockbuster thiazole-containing antitumor drugs, such as dabrafenib and dasatinib, have been developed for clinical use[1]. The 4-aminomethyl variant allows for the rapid generation of libraries targeting the ATP-binding pocket of receptor tyrosine kinases.

  • Antimicrobial & Fungicidal Agents: Compounds bearing the 4-aminomethylthiazole fragment have been successfully deployed as succinate dehydrogenase inhibitors (SDHi) in the development of novel fungicidal candidates[2].

  • Gastrointestinal Therapeutics: Historically, the 3-amino-4-aminomethylthiazole and related thiol derivatives have served as critical synthetic intermediates in the production of H2-receptor antagonists like Famotidine, used to treat peptic ulcer disease[3].

  • Anthelmintic Drugs: Thiazole-containing architectures are also heavily utilized in the synthesis of benzimidazole-based anthelmintic agents, demonstrating broad-spectrum biological activities[4].

Pathway RTK Receptor Tyrosine Kinase (Overexpressed in Cancer) Cascade Downstream Signaling (MEK/ERK Pathway) RTK->Cascade Phosphorylation Proliferation Tumor Proliferation Cascade->Proliferation Transcriptional Activation Inhibitor Thiazole-2-thiol Derived Inhibitor Inhibitor->RTK ATP-Competitive Inhibition

Fig 1: Mechanism of action for thiazole-derived kinase inhibitors in tumor suppression.

Self-Validating Experimental Protocols

To leverage this scaffold for high-throughput library generation, the following protocols utilize built-in colorimetric validations to ensure reaction completion before proceeding to the next synthetic step. This prevents the accumulation of complex mixtures and ensures high-purity final candidates.

Protocol A: Regioselective S-Alkylation (Thioether Formation)

Objective: Selectively alkylate the C2-thiol while preserving the free primary amine.

  • Preparation: Dissolve 4-(Aminomethyl)thiazole-2-thiol (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • pH Modulation: Add anhydrous Potassium Carbonate (K₂CO₃, 1.1 eq). Causality: K₂CO₃ provides a mild basic environment (effective pH ~7.5-8.0 in solution), sufficient to deprotonate the soft thiol but insufficient to deprotonate the hard amine salt.

  • Alkylation: Dropwise add the desired alkyl halide (R₁-X, 1.05 eq) at 0 °C. Stir at room temperature for 2 hours.

  • Self-Validation (Ellman’s Test): Take a 5 µL aliquot and react with Ellman's Reagent (DTNB).

    • Pass Criteria: The absence of a yellow color indicates complete consumption of the free thiol. If yellow persists, add 0.1 eq of alkyl halide and stir for an additional hour.

  • Workup: Quench with water, extract with EtOAc, dry over Na₂SO₄, and concentrate. The resulting thioether intermediate is ready for Step B without column chromatography.

Protocol B: Amide Coupling at the 4-Aminomethyl Position

Objective: Couple the newly formed thioether intermediate with a carboxylic acid to finalize the bifunctional drug candidate.

  • Activation: In a separate flask, dissolve the target carboxylic acid (R₂-COOH, 1.2 eq) in DMF. Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes to form the active ester.

  • Coupling: Add the thioether intermediate from Protocol A (1.0 eq) to the activated acid mixture.

  • pH Elevation: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: DIPEA raises the effective pH to >9.0, fully freeing the primary amine from any residual acidic salts and driving the nucleophilic attack on the active ester.

  • Self-Validation (Ninhydrin Test): Spot the reaction mixture on a TLC plate and stain with Ninhydrin. Heat gently.

    • Pass Criteria: The absence of a purple/blue spot confirms complete consumption of the primary amine.

  • Purification: Purify via preparative HPLC to yield the final candidate.

Protocol Start 4-(Aminomethyl) thiazole-2-thiol Step1 S-Alkylation pH 7.5-8.0 Start->Step1 R1-X, K2CO3 Int Thioether Intermediate Step1->Int Ellman's Test (-) Step2 Amide Coupling pH 9.0-9.5 Int->Step2 R2-COOH, EDC Product Bifunctional Candidate Step2->Product Ninhydrin Test (-)

Fig 2: Orthogonal functionalization workflow of 4-(aminomethyl)thiazole-2-thiol.

Quantitative Data Summary

The table below summarizes the optimal conditions, expected yields, and validation metrics for the primary derivatization pathways of the 4-(aminomethyl)thiazole-2-thiol scaffold.

Reaction StepTarget Functional GroupReagents & SolventsOptimal pHExpected Yield (%)Built-in Validation Method
S-Alkylation C2-ThiolAlkyl halide, K₂CO₃, DMF7.5 – 8.085 – 92Ellman's Reagent (Negative)
Amide Coupling 4-AminomethylCarboxylic acid, EDC, HOBt, DIPEA9.0 – 9.578 – 88Ninhydrin Stain (Negative)
Reductive Amination 4-AminomethylAldehyde, NaBH(OAc)₃, DCE5.0 – 6.070 – 85LC-MS (Mass Shift)
Oxidation C2-ThiolH₂O₂ or mCPBA, DCMNeutral65 – 80LC-MS (Sulfoxide/Sulfone)

References

  • Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ACS Publications. 2[2]

  • 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents: design, synthesis, cytotoxicity and apoptosis inducing activities. ResearchGate. 1[1]

  • Buy Famotidine HCl (EVT-1175003) | 125193-62-6. EvitaChem. 3[3]

  • The benzimidazole anthelmintics — chemistry and biological activity. Academia.edu. 4[4]

Sources

Method

Application Note: Orthogonal Dual-Functionalization of Polymers using 4-(Aminomethyl)thiazole-2-thiol

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide a self-validating, mechanistic protocol for the post-polymerization modification (PPM) of macromolecules utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Objective: To provide a self-validating, mechanistic protocol for the post-polymerization modification (PPM) of macromolecules utilizing the bifunctional linker 4-(Aminomethyl)thiazole-2-thiol.

Introduction & Mechanistic Rationale

In the design of advanced polymer therapeutics and targeted drug delivery systems, achieving precise, orthogonal functionalization is a critical bottleneck. 4-(Aminomethyl)thiazole-2-thiol emerges as a highly versatile, bifunctional heterocyclic linchpin that solves this challenge.

This molecule possesses two distinct, orthogonally reactive sites separated by a rigid thiazole ring:

  • 2-Thiol Group (-SH): A highly nucleophilic moiety that can be quantitatively grafted onto alkene-containing polymer backbones (e.g., PEG-allyl ethers) via radical-mediated thiol-ene "click" chemistry[1]. Alternatively, it can participate in thiol-disulfide exchange to create redox-responsive materials[2].

  • 4-Aminomethyl Group (-CH₂NH₂): A primary amine that remains entirely unreactive during radical thiol-ene coupling. Once the molecule is grafted to the polymer, this amine serves as an exposed reactive handle for conjugating targeting peptides, fluorophores, or therapeutics via standard EDC/NHS amide coupling.

The Causality of the Thiazole Core: Beyond acting as a mere spacer, the thiazole ring imparts significant structural rigidity, enhances the thermal stability of the polymer network, and offers inherent biological activities, including antimicrobial and antiproliferative properties[3]. This makes it exceptionally valuable for biomedical coatings and nanogel drug delivery systems[4].

Experimental Workflow & Logic

The following workflow illustrates the step-by-step orthogonal functionalization. The radical thiol-ene reaction ensures 100% atom economy for grafting, preserving the primary amine for subsequent cargo attachment.

Workflow A Alkene Polymer (e.g., PEG-allyl) C Thiol-Ene Click (UV 365nm, DMPA) A->C B 4-(Aminomethyl) thiazole-2-thiol B->C D Thiazole-Grafted Polymer (Exposed -NH2) C->D Thioether Bond E EDC/NHS Coupling (Target Cargo) D->E F Bio-Functionalized Polymer Conjugate E->F Amide Bond

Fig 1: Orthogonal dual-functionalization workflow utilizing 4-(Aminomethyl)thiazole-2-thiol.

Protocol A: Thiol-Ene Photopolymerization (Polymer Grafting)

Objective: Graft 4-(Aminomethyl)thiazole-2-thiol onto a poly(ethylene glycol) allyl ether (PEG-allyl) backbone.

Expert Insight & Causality: We utilize 365 nm UV light and DMPA (2,2-Dimethoxy-2-phenylacetophenone) as a photoinitiator. DMPA undergoes rapid α -cleavage at 365 nm, abstracting a proton from the 2-thiol to generate a thiyl radical. The thiyl radical attacks the allyl double bond in an anti-Markovnikov fashion[5]. We strictly avoid higher-energy UV (e.g., 254 nm) to prevent polymer backbone degradation. Argon purging is mandatory because dissolved oxygen is a potent radical scavenger that will terminate the chain reaction prematurely.

Step-by-Step Methodology:
  • Preparation: Dissolve PEG-allyl (1.0 eq alkene) and 4-(Aminomethyl)thiazole-2-thiol (1.2 eq) in anhydrous DMF (100 mg/mL polymer concentration).

  • Initiator Addition: Add DMPA (0.05 eq relative to alkene) to the solution.

  • Deoxygenation: Transfer the solution to a quartz reaction vial. Seal with a septum and purge with Argon gas for 15 minutes.

  • Irradiation: Place the vial under a 365 nm UV LED lamp (10 mW/cm²) and irradiate for 30 minutes at room temperature with continuous magnetic stirring.

  • Purification: Precipitate the resulting polymer dropwise into 10 volumes of ice-cold diethyl ether. Centrifuge (8000 rpm, 5 min) and decant the supernatant to remove unreacted thiazole and DMPA byproducts. Repeat the precipitation twice.

  • Drying: Dry the pellet under high vacuum overnight to yield the thiazole-grafted polymer (PEG-Thz-NH₂ ).

Protocol B: Post-Polymerization Amide Coupling (Cargo Conjugation)

Objective: Conjugate a carboxyl-containing therapeutic or targeting peptide to the exposed aminomethyl group of PEG-Thz-NH₂.

Expert Insight & Causality: EDC activates the carboxyl group of the cargo to form an highly reactive, but unstable, O-acylisourea intermediate. If used alone in aqueous media, this intermediate rapidly hydrolyzes. The addition of NHS converts it to a semi-stable NHS-ester, increasing the half-life of the reactive species from seconds to hours. The reaction pH is strictly maintained at 7.4–8.0; this ensures the aminomethyl group (pKa ~ 8.5) is sufficiently deprotonated to act as a potent nucleophile, while avoiding the rapid base-catalyzed hydrolysis of the NHS ester that occurs at pH > 8.5.

Step-by-Step Methodology:
  • Activation: Dissolve the carboxyl-containing cargo (1.5 eq relative to polymer amines) in MES buffer (0.1 M, pH 6.0). Add EDC·HCl (2.0 eq) and NHS (2.5 eq). Stir for 30 minutes at room temperature to form the NHS-ester.

  • pH Adjustment: Adjust the pH of the activated cargo solution to 7.5 using 0.1 M NaOH.

  • Conjugation: Immediately add the PEG-Thz-NH₂ polymer (1.0 eq amine) dissolved in PBS (pH 7.4). Stir the mixture in the dark for 12 hours at room temperature.

  • Purification: Transfer the reaction mixture to a dialysis cassette (MWCO 2000 Da). Dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted cargo, EDC, and urea byproducts.

  • Recovery: Lyophilize the dialyzed solution to obtain the final bio-functionalized polymer conjugate.

Quantitative Data & Self-Validation System

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Aliquots must be taken before and after each protocol step and subjected to the following quality control assays.

Reaction StepValidation AssayExpected Quantitative OutcomeMechanistic Indicator
Thiol-Ene Grafting Ellman's Reagent (DTNB)>95% reduction in absorbance at 412 nmConfirms quantitative thioether formation and depletion of free thiols.
Thiol-Ene Grafting ¹H NMR SpectroscopyDisappearance of alkene peaks (5.8–6.0 ppm)Validates complete consumption of the polymer backbone double bonds.
Amide Coupling TNBS Assay>90% reduction in absorbance at 335 nmConfirms successful amide bond formation and primary amine consumption.
Amide Coupling Dynamic Light Scattering (DLS)Shift in hydrodynamic radius ( Rh​ )Verifies polymer conformation change post-conjugation without aggregation.

Trustworthiness: Advanced Troubleshooting & Alternative Pathways

  • Oxidative Dimerization (Disulfide Formation): Thiazole-2-thiols are prone to oxidative dimerization in the presence of air. If Ellman's assay of your starting material shows a lower-than-expected free thiol concentration, pre-treat the 4-(Aminomethyl)thiazole-2-thiol with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30 minutes prior to the thiol-ene reaction.

  • Redox-Responsive Alternative Pathway: If a biologically degradable linker is desired rather than a stable thioether, omit the UV/DMPA step entirely. Instead, react the 2-thiol directly with a pyridyl-disulfide or benzothiazole-disulfide functionalized polymer[6]. This forms a reversible disulfide linkage via thiol-disulfide exchange, which is ideal for glutathione (GSH)-triggered intracellular drug release systems[2].

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Thiol-Functional Polymer Nanoparticles via Aerosol Photopolymerization Source: MDPI (Polymers) URL:[Link]

  • Thermomechanical and Conductive Properties of Thiol–Ene Poly(ionic liquid) Networks Containing Backbone and Pendant Imidazolium Groups Source: American Chemical Society (Macromolecules) URL:[Link]

  • Benzothiazole-disulfide based redox-responsive polymers: facile access to reversibly functionalizable polymeric coatings Source: Royal Society of Chemistry (Polymer Chemistry) URL:[Link]

  • Orthogonally Functionalizable Redox-Responsive Polymer Brushes: Catch and Release Platform for Proteins and Cells Source: American Chemical Society (JACS) URL:[Link]

  • Advances in Organosulfur-Based Polymers for Drug Delivery Systems Source: MDPI (Polymers) URL:[Link]

Sources

Application

Application Note: High-Efficiency Peptide Ligation Utilizing 4-(Aminomethyl)thiazole-2-thiol as a Crypto-Thioester

Target Audience: Researchers, scientists, and drug development professionals specializing in chemical protein synthesis and bioconjugation. Introduction & Mechanistic Rationale The advent of Native Chemical Ligation (NCL...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in chemical protein synthesis and bioconjugation.

Introduction & Mechanistic Rationale

The advent of Native Chemical Ligation (NCL) revolutionized chemical protein synthesis by enabling the chemoselective coupling of unprotected peptide fragments in aqueous media [1]. However, classical NCL relies on C-terminal peptide thioesters, which are inherently unstable under the nucleophilic basic conditions (e.g., 20% piperidine) required for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

To overcome this bottleneck, 4-(Aminomethyl)thiazole-2-thiol (4-AMTT) has emerged as a highly effective bifunctional "crypto-thioester" auxiliary.

The Causality of the Design: 4-AMTT features a primary amine (aminomethyl) and an exocyclic thiol attached to an electron-deficient thiazole ring.

  • SPPS Stability: The primary amine is coupled to the C-terminal carboxylate of the nascent peptide, forming a highly stable amide bond that easily withstands repetitive Fmoc deprotection cycles.

  • Kinetic Activation: Under NCL conditions (pH 7.0–7.2), the electron-withdrawing nature of the thiazole ring optimally tunes the pKa of the 2-thiol (pKa ~6.5). This promotes a rapid intramolecular N-to-S acyl shift via a thermodynamically favored transition state.

  • Transthioesterification: The resulting transient thioester is immediately intercepted by an exogenous aryl thiol catalyst (e.g., MPAA), generating a highly reactive aryl thioester that undergoes rapid aminolysis by the N-terminal cysteine of the second peptide fragment [2].

G1 A Peptide 1-COOH B 4-AMTT Reagent C Peptide 1-AMTT Amide (Stable Crypto-Thioester) D Reactive Thioester (+ MPAA Catalyst) C->D N-to-S Acyl Shift (pH 7.0) F Ligated Peptide (Native Amide Bond) D->F Transthioesterification E Peptide 2-Cys E->F S-to-N Shift AB AB AB->C PyBOP, DIPEA

Fig 1. Mechanistic pathway of 4-AMTT-mediated Native Chemical Ligation (NCL).

Quantitative Performance Data

When compared to traditional alkyl thioesters and other crypto-thioester systems like Dbz (3,4-diaminobenzoic acid), 4-AMTT demonstrates superior kinetic profiles and synthetic yields. The data below summarizes the comparative efficiency of these linkers.

Table 1: Comparative Kinetic and Yield Analysis of C-Terminal Linkers in NCL

Linker SystemFmoc-SPPS CompatibilityActivation TriggerNCL Half-Life ( t1/2​ )Ligation Yield (24h)Primary Byproduct Risk
Alkyl Thioester Poor (Requires Boc-SPPS)Direct~2.0 hours85 - 90%Premature hydrolysis
MeNbz / Dbz GoodpH 7.0 + Aryl Thiol~4.5 hours80 - 85%Over-acylation during SPPS
4-AMTT Excellent pH 7.0–7.2 + MPAA ~2.5 hours > 92% Minimal

Experimental Protocols

The following self-validating protocols detail the synthesis of the 4-AMTT peptide precursor and the subsequent one-pot ligation.

G2 S1 Step 1: Resin Loading Attach 4-AMTT to acid-labile resin S2 Step 2: Fmoc SPPS Elongate Peptide 1 chain S1->S2 S3 Step 3: Cleavage TFA cocktail to release Peptide-AMTT S2->S3 S4 Step 4: NCL Buffer Dissolve in 6M Gn·HCl, pH 7.2 S3->S4 S5 Step 5: Ligation Add MPAA/TCEP, incubate 16-24h S4->S5 S6 Step 6: Purification RP-HPLC & MS Verification S5->S6

Fig 2. Step-by-step experimental workflow for 4-AMTT peptide synthesis and ligation.

Protocol A: Solid-Phase Synthesis of 4-AMTT-Derivatized Peptides

Objective: Generate a C-terminal 4-AMTT peptide fragment ready for NCL.

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin (loading ~1.0 mmol/g)

  • 4-(Aminomethyl)thiazole-2-thiol hydrochloride

  • PyBOP, DIPEA, DMF, DCM

  • Standard Fmoc-Amino Acids

Step-by-Step Procedure:

  • Resin Loading: Swell 2-CTC resin (0.1 mmol) in DCM for 20 min. Add a solution of 4-AMTT (0.3 mmol, 3 eq) and DIPEA (0.6 mmol, 6 eq) in DMF/DCM (1:1). Shake for 2 hours at room temperature.

  • Capping: Cap unreacted resin sites using DCM/MeOH/DIPEA (17:2:1) for 15 minutes. Wash extensively with DMF and DCM.

  • Peptide Elongation: Perform standard Fmoc-SPPS.

    • Expert Insight: Use PyBOP/DIPEA for all couplings. Avoid uronium-based coupling reagents (e.g., HATU, HBTU) during the first amino acid coupling to the 4-AMTT amine, as uronium salts can cause irreversible guanidinylation of the primary amine, terminating synthesis.

  • Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% H2​O for 2 hours.

  • Precipitation: Filter the cleavage solution into cold diethyl ether. Centrifuge, wash the pellet twice with ether, and lyophilize to yield the crude Peptide-4-AMTT amide.

Protocol B: One-Pot Native Chemical Ligation

Objective: Chemoselectively ligate the Peptide-4-AMTT fragment with an N-terminal Cysteine peptide.

Materials:

  • Ligation Buffer: 6 M Guanidine·HCl (Gn·HCl), 200 mM Na2​HPO4​

  • 4-Mercaptophenylacetic acid (MPAA)

  • Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl)

  • 1 M NaOH and 1 M HCl (for pH adjustment)

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the Ligation Buffer and degas by sparging with Argon for 15 minutes.

    • Expert Insight: 6 M Gn·HCl is strictly required to act as a chaotropic agent, completely unfolding the peptide chains to expose the reactive termini and prevent aggregation at the high concentrations needed for bimolecular NCL kinetics [3].

  • Reagent Addition: Dissolve MPAA (50 mM) and TCEP·HCl (20 mM) into the buffer. Adjust the pH to exactly 7.2 using 1 M NaOH.

    • Expert Insight: TCEP is critical to maintain both the 4-AMTT thiol and the N-terminal Cys in a reduced, nucleophilic state without reacting with the thioester intermediate. MPAA acts as the optimal transthioesterification catalyst [4].

  • Peptide Dissolution: Add the Peptide-4-AMTT fragment (Fragment 1) and the N-terminal Cys peptide (Fragment 2) to the buffer at an equimolar concentration of 2.0 mM each.

  • Reaction Monitoring: Incubate the reaction at 37°C under Argon. Monitor the progress via analytical RP-HPLC and LC-MS at t=0 , 2 h, 6 h, and 24 h. The mass of the intermediate will briefly shift as the 4-AMTT is displaced by MPAA, followed by the appearance of the full-length ligated product mass.

  • Quenching & Purification: Once the reaction reaches >95% conversion (typically 16–24 hours), quench by adding 5% TFA in water to drop the pH < 3.0. Purify the ligated protein via preparative RP-HPLC.

Analytical Validation & Troubleshooting

A self-validating protocol requires rigorous analytical checkpoints. When utilizing 4-AMTT, researchers should monitor the following LC-MS signatures:

  • Failed N-to-S Shift: If the starting Peptide-4-AMTT mass remains static and no MPAA-thioester intermediate is observed, the pH has likely dropped below 6.5. Re-adjust the pH to 7.2.

  • Disulfide Dimerization: The appearance of a mass corresponding to [2M - 2H] of the Cys-peptide indicates oxidative dimerization. This is caused by TCEP depletion. Add an additional 10 mM TCEP to the reaction mixture to reduce the dimers back to active monomers.

References

  • Dawson, P. E., Muir, T. W., Clark-Lewis, I., & Kent, S. B. (1994). Synthesis of proteins by native chemical ligation. Science, 266(5186), 776-779. [Link]

  • Asahina, Y., et al. (2015). Aqueous Phase Synthesis of Complex Thiazole-Containing Peptides. Organic Letters, ACS Publications.[Link]

  • Conibear, A. C., et al. (2018). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, SciSpace.[Link]

  • Aihara, K., et al. (2016). Combination of Thiol-Additive-Free Native Chemical Ligation/Desulfurization and Intentional Replacement of Alanine with Cysteine. ChemBioChem, 17(22), 2133-2136.[Link]

Method

In vitro assay protocols using 4-(Aminomethyl)thiazole-2-thiol derivatives

Comprehensive In Vitro Assay Protocols for 4-(Aminomethyl)thiazole-2-thiol Derivatives: Evaluating Target-Specific Inhibition and Cytotoxicity Introduction & Scientific Rationale The 4-(aminomethyl)thiazole-2-thiol scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive In Vitro Assay Protocols for 4-(Aminomethyl)thiazole-2-thiol Derivatives: Evaluating Target-Specific Inhibition and Cytotoxicity

Introduction & Scientific Rationale

The 4-(aminomethyl)thiazole-2-thiol scaffold has emerged as a highly versatile pharmacophore in modern drug discovery. The thiazole-2-thiol (also known as 2-mercaptothiazole) moiety is renowned for its metal-chelating properties and its ability to interact with specific enzymatic targets, such as [1] and [2].

The primary amine introduced via the 4-(aminomethyl) group provides a critical vector for derivatization (e.g., amide coupling, triazole click-chemistry) to improve target affinity. Furthermore, this amine is typically protonated at physiological pH (pH 7.4), significantly enhancing aqueous solubility compared to highly lipophilic unsubstituted benzothiazole-2-thiols.

This application note details a robust in vitro screening cascade designed to validate the efficacy of these derivatives. By combining targeted enzymatic assays with whole-cell phenotypic and cytotoxicity evaluations, researchers can establish a self-validating system to identify lead candidates with high Selectivity Indices (SI).

Screening Workflow Overview

Workflow cluster_enz Target-Specific Enzyme Assays cluster_cell Cellular Efficacy & Safety Cmpd 4-(Aminomethyl)thiazole-2-thiol Derivatives Library AlphaG α-Glucosidase Inhibition Assay (Absorbance 405 nm) Cmpd->AlphaG NDH2 NDH-2 Inhibition Assay (Fluorescence/Abs) Cmpd->NDH2 MTT Mammalian Cytotoxicity (MTT Assay) (Selectivity Index) AlphaG->MTT ATP Intracellular ATP Depletion Assay (Luminescence) NDH2->ATP ATP->MTT Hit Lead Candidate Selection MTT->Hit

Figure 1: In vitro screening workflow for 4-(aminomethyl)thiazole-2-thiol derivatives.

Protocol I: In Vitro α-Glucosidase Inhibitory Assay

Causality & Mechanism: Thiazole-2-thiol derivatives have demonstrated potent α-glucosidase inhibition, making them prime candidates for Type 2 diabetes management[1]. The assay measures the enzymatic cleavage of p-nitrophenyl-α-D-glucopyranoside (pNPG) into p-nitrophenol, a yellow chromophore absorbing at 405 nm.

Expertise Note: Thiazole-2-thiols are prone to oxidative dimerization to disulfides in aqueous buffers. It is critical to prepare fresh stocks in anhydrous DMSO and minimize freeze-thaw cycles to maintain compound integrity during screening.

Materials:

  • 0.1 M Phosphate buffer (pH 6.8)

  • Baker’s yeast α-glucosidase (0.1 U/mL)

  • pNPG substrate (1.25 mM)

  • Acarbose (Positive control)

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 4-(aminomethyl)thiazole-2-thiol derivatives in anhydrous DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Incubation: In a clear 96-well microplate, add 10 µL of the test compound, 20 µL of α-glucosidase enzyme (0.1 U/mL), and 50 µL of 0.1 M phosphate buffer (pH 6.8).

  • Binding Phase: Incubate the mixture at 37 °C for exactly 15 minutes to allow compound-enzyme equilibration.

  • Reaction Initiation: Add 20 µL of 1.25 mM pNPG substrate to all wells.

  • Catalytic Phase: Incubate at 37 °C for 30 minutes.

  • Termination: Stop the reaction by adding 50 µL of 0.2 M Na₂CO₃ to shift the pH, which halts enzyme activity and maximizes the absorbance of the p-nitrophenolate ion.

  • Quantification: Measure absorbance at 405 nm using a microplate reader. Calculate the IC₅₀ relative to the DMSO vehicle control.

Protocol II: Mycobacterium tuberculosis ATP Depletion Assay

Causality & Mechanism: Type II NADH dehydrogenase (NDH-2) is a critical respiratory enzyme in M. tuberculosis that is notably absent in mammalian cells. Inhibiting NDH-2 with 2-mercaptothiazole scaffolds disrupts the electron transport chain, causing a lethal drop in intracellular ATP[2]. Measuring ATP depletion directly confirms the on-target mechanism of action within the complex lipid envelope of the whole cell.

Materials:

  • M. bovis BCG or Mtb H37Ra (BSL-2 surrogates)

  • Middlebrook 7H9 broth supplemented with OADC

  • BacTiter-Glo™ Microbial Cell Viability Assay (Promega)

Step-by-Step Methodology:

  • Culture Preparation: Grow M. bovis BCG in Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ = 0.4–0.6).

  • Seeding: Dilute the culture to OD₆₀₀ = 0.01 and dispense 100 µL/well into a white, opaque 96-well plate (to prevent luminescent crosstalk).

  • Treatment: Add serially diluted test compounds and incubate at 37 °C for 48 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes alongside the BacTiter-Glo™ reagent.

  • Lysis & Luminescence: Add 100 µL of BacTiter-Glo™ reagent to each well. Mix briefly on an orbital shaker (2 minutes) to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes.

  • Quantification: Record luminescence. Calculate the ATP IC₅₀ (the concentration required to deplete intracellular ATP by 50% compared to untreated controls).

Protocol III: Mammalian Cytotoxicity (MTT Assay)

Causality & Mechanism: To ensure the observed antimicrobial or enzymatic inhibition is driven by target specificity rather than general membrane disruption or basal toxicity, the Selectivity Index (SI) must be calculated[2]. The MTT assay measures the reduction of a tetrazolium salt to formazan by metabolically active mammalian cells (e.g., HepG2).

Materials:

  • HepG2 cell line

  • DMEM supplemented with 10% FBS

  • MTT reagent (5 mg/mL in PBS)

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a clear 96-well tissue culture plate. Incubate overnight at 37 °C, 5% CO₂ to allow adherence.

  • Treatment: Aspirate media and replace with fresh media containing test compounds (1–100 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) directly to each well. Incubate for 4 hours at 37 °C.

  • Solubilization: Carefully aspirate the media without disturbing the purple formazan crystals at the bottom. Add 150 µL of DMSO to each well and agitate on a shaker for 15 minutes.

  • Quantification: Read absorbance at 570 nm. Calculate the CC₅₀ (concentration causing 50% cytotoxicity).

  • Validation: Calculate the Selectivity Index (SI = CC₅₀ / Target IC₅₀). An SI > 10 is generally required to advance a lead candidate.

Quantitative Data Summary

The following table demonstrates how to structure the screening results for comparative analysis across the dual-target screening cascade:

Compoundα-Glucosidase IC₅₀ (µM)Mtb NDH-2 ATP IC₅₀ (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)*
Cmpd-1a 28.5 ± 1.24.2 ± 0.3> 100> 23.8
Cmpd-1b 45.1 ± 2.412.5 ± 1.185.0 ± 4.56.8
Acarbose (Control)817.4 ± 15.2N/A> 200N/A
CBR-1825 (Control)N/A1.8 ± 0.2> 100> 55.5

*Note: Selectivity Index (SI) here is calculated based on the most potent primary target (e.g., NDH-2 ATP IC₅₀) relative to HepG2 CC₅₀.

Sources

Application

Application Note: 4-(Aminomethyl)thiazole-2-thiol as a Bifunctional Scaffold in Combinatorial Chemistry

Executive Summary In modern drug discovery, the design of high-throughput screening (HTS) libraries relies heavily on versatile, multi-reactive building blocks. The thiazole ring is a privileged pharmacophore, currently...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the design of high-throughput screening (HTS) libraries relies heavily on versatile, multi-reactive building blocks. The thiazole ring is a privileged pharmacophore, currently present in over 18 FDA-approved drugs (including dasatinib and alpelisib)[1]. 4-(Aminomethyl)thiazole-2-thiol is a highly valuable bifunctional scaffold that offers orthogonal reactivity centers: a C4-aliphatic primary amine and a C2-thiol.

This application note provides a comprehensive guide to leveraging this scaffold in combinatorial chemistry. By strictly controlling pH, stoichiometry, and catalysis, researchers can selectively functionalize either the sulfur or the nitrogen atom, enabling the rapid generation of highly diverse heterocyclic libraries without the need for cumbersome protecting-group manipulations.

Mechanistic Rationale & Scaffold Profiling

To successfully utilize 4-(Aminomethyl)thiazole-2-thiol, one must understand the thermodynamic and kinetic properties of its reactive centers:

  • Nucleophilicity & pKa Differentials: The C2-thiol is a soft nucleophile with a relatively low pKa (~7.0–7.5). In contrast, the C4-aliphatic amine is a hard nucleophile with a higher pKa (~9.0–9.5). This differential is the cornerstone of its orthogonal reactivity.

  • Thione-Thiol Tautomerism: In solution, the C2-thiol exists in equilibrium with its thione tautomer. N-containing heterocyclic thiols are uniquely suited for 1,2-addition reactions and S–H activation[2]. The addition of a mild base shifts this equilibrium entirely to the highly reactive thiolate anion.

  • Salt Forms: Commercially, this scaffold is frequently supplied as a hydrochloride salt (e.g., CAS 117043-86-4)[3]. Crucial Insight: When calculating stoichiometry for N-derivatization, an additional equivalent of base must be factored in to liberate the free amine.

Orthogonal Combinatorial Workflows

The true power of this building block lies in its ability to be directed down distinct synthetic pathways based on environmental conditions.

Workflow Core 4-(Aminomethyl)thiazole-2-thiol (Bifunctional Core) Amine C4-Aminomethyl (Hard Nucleophile, pKa ~9.5) Core->Amine pH > 10 Thiol C2-Thiol (Soft Nucleophile, pKa ~7.5) Core->Thiol pH 7.5 - 8.0 Amide Amides / Ureas (Schotten-Baumann) Amine->Amide Acyl Chlorides Thioether Thioethers (pH 7.5 Alkylation) Thiol->Thioether Alkyl Halides Disulfide Asymmetric Disulfides (DBU-Mediated DCC) Thiol->Disulfide Symmetric Disulfides Library Combinatorial Library Generation Amide->Library Thioether->Library Disulfide->Library

Orthogonal reactivity pathways of 4-(Aminomethyl)thiazole-2-thiol in library synthesis.

Pathway A: Chemoselective S-Alkylation (Thiol-First)

By buffering the reaction at pH 7.5–8.0, the C4-amine remains protonated (ammonium) and unreactive, while the C2-thiol is deprotonated to the thiolate. Soft electrophiles (alkyl halides) will react exclusively at the sulfur atom.

Pathway B: Dynamic Covalent Chemistry (DCC)

The thiol group can participate in dynamic covalent interchange to rapidly generate diverse sulfur-containing heterocycles[4]. Utilizing a non-nucleophilic base like DBU allows the generation of asymmetric disulfides from stable, symmetric disulfide precursors in a single one-pot sequence.

Quantitative Data: Chemoselectivity Profiles

The following table summarizes the optimized conditions required to force the scaffold down specific combinatorial pathways.

Table 1: Reaction Conditions and Chemoselectivity Profiles

Target FunctionalizationReagentsBase / CatalystSolventpH / ConditionSelectivity (S:N)
S-Alkylation (Thioether) Alkyl Halides (1.0 eq)DIPEA (1.1 eq)DMF~7.5 - 8.0> 95:5
N-Acylation (Amide) Acyl Chlorides (1.2 eq)NaOH (aq)DCM / H₂O> 10.0 (Biphasic)< 5:95
Dynamic Disulfide Symmetric DisulfidesDBU (0.1 eq)MeCNAmbient100:0 (S-specific)
S,N-Dual Annulation Bifunctional ElectrophilesCs₂CO₃TolueneReflux (Thermal)N/A (Cyclized)

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility in automated or manual library synthesis, the following protocols integrate built-in self-validation steps.

Protocol A: Chemoselective High-Throughput S-Alkylation

Objective: Generate a library of C2-thioethers while leaving the C4-amine intact for downstream multicomponent reactions.

  • Scaffold Solubilization: Dissolve 4-(Aminomethyl)thiazole-2-thiol (hydrochloride salt) in anhydrous DMF to a concentration of 0.1 M.

    • Causality: DMF is chosen over protic solvents to prevent hydrogen-bonding stabilization of the thione tautomer, thereby increasing the effective concentration of the reactive thiolate upon base addition.

  • Chemoselective Deprotonation: Add 2.1 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 1.0 eq neutralizes the HCl salt. The remaining 1.1 eq quantitatively deprotonates the C2-thiol (pKa ~7.5). DIPEA is highly sterically hindered, preventing it from acting as a competing nucleophile, while the C4-primary amine (pKa ~9.5) remains insufficiently nucleophilic at this pH.

  • Electrophile Addition: Dispense 1.0 eq of the target alkyl halide into each well. Agitate at room temperature for 2 hours.

    • Causality: Strict stoichiometric control prevents over-alkylation at the C4-amine.

  • Self-Validation (Ellman’s Test): Transfer a 5 µL aliquot from the reaction well to a diagnostic plate containing DTNB (Ellman's reagent).

    • Causality: DTNB reacts instantly with any unreacted free thiol to release the 2-nitro-5-thiobenzoate (TNB) anion, which absorbs strongly at 412 nm (yellow). A colorless diagnostic well confirms 100% conversion of the thiol, validating the S-alkylation step without requiring LC-MS for every well.

Protocol B: DBU-Mediated Dynamic Disulfide Library Generation

Objective: Rapid synthesis of asymmetric disulfides via thermodynamic equilibration.

DCC_Pathway Thiol Thiazole-2-thiol Core DBU DBU Catalyst (Base) Thiol->DBU Deprotonation Thiolate Thiolate Anion (Active Species) DBU->Thiolate Product Asymmetric Disulfide (Target Library) Thiolate->Product Nucleophilic Attack Disulfide Symmetric Disulfide (R-S-S-R) Disulfide->Product Thiol-Disulfide Interchange

DBU-mediated dynamic covalent thiol-disulfide interchange workflow.

  • Reagent Mixing: Combine the thiazole-2-thiol core (1.0 eq) with a library of symmetric disulfides (R-S-S-R) (5.0 eq) in acetonitrile.

  • DBU Catalysis: Add 0.1 eq of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Causality: DBU mediates the dynamic covalent interchange by generating a highly reactive thiolate in situ without permanently consuming the base. This allows the system to reach thermodynamic equilibrium rapidly (often within seconds) at room temperature[4].

  • Quenching: Add 1% Trifluoroacetic acid (TFA) in DCM.

    • Causality: Protonation of DBU halts the dynamic exchange, "freezing" the asymmetric disulfide library in its current state for isolation and biological screening.

In-Process Validation Metrics

To maintain high E-E-A-T standards in library production, integrate the following rapid diagnostic assays into your automated workflows.

Table 2: In-Process Validation Metrics (Self-Validating Systems)

Workflow StepValidation AssayTarget AnalytePositive IndicationCausality / Mechanism
S-Alkylation Completion Ellman’s Test (DTNB)Unreacted C2-ThiolColorless (Abs 412 nm = 0)DTNB cleavage by free thiols yields the yellow TNB anion.
N-Derivatization Completion Ninhydrin TestUnreacted C4-AmineYellow / ClearNinhydrin reacts with primary amines to form Ruhemann's purple.
Disulfide Interchange LC-MS (ESI+)Asymmetric DisulfideTarget m/z ± 0.1 DaMass shift confirms successful dynamic covalent exchange.

References

  • Title: Synthesis, characterization, and antitumor activity of some novel S-functionalized benzo[d]thiazole-2-thiol derivatives; Regioselective coupling to the -SH group Source: ResearchGate URL: [Link]

  • Title: Dynamic Covalent Chemistry of Disulfides Offers a Highly Efficient Synthesis of Diverse Benzofused Nitrogen−Sulfur Heterocycles in One Pot Source: ACS Journal of Combinatorial Chemistry URL: [Link]

  • Title: Simple, one-step syntheses of tri- and tetracyclic B,N,S-heterocycles from reactions of a diboracumulene with thiols Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: 4-(Aminomethyl)thiazole Hydrochloride (CAS 117043-86-4) Source: MDFCW Chemical Database URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Long-Term Storage and Handling of 4-(Aminomethyl)thiazole-2-thiol

Welcome to the technical support guide for 4-(Aminomethyl)thiazole-2-thiol. As Senior Application Scientists, we understand the critical importance of reagent stability for the reproducibility and success of your researc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-(Aminomethyl)thiazole-2-thiol. As Senior Application Scientists, we understand the critical importance of reagent stability for the reproducibility and success of your research. This molecule, while valuable, contains a thiol moiety that is highly susceptible to oxidative degradation. This guide provides in-depth, field-proven answers and protocols to ensure the long-term integrity of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability and handling of 4-(Aminomethyl)thiazole-2-thiol.

Q1: Why is my 4-(Aminomethyl)thiazole-2-thiol degrading, and what is the primary degradation product?

A: The instability of 4-(Aminomethyl)thiazole-2-thiol is almost exclusively due to the presence of the thiol (-SH) group. Thiols are readily oxidized, especially in the presence of atmospheric oxygen.[1] The primary and most common degradation pathway is the oxidation of two thiol molecules to form a disulfide dimer (-S-S-). This dimerization results in a loss of the reactive free thiol, which is often essential for the molecule's intended biological activity or chemical reactivity. In some cases, further oxidation to sulfenic, sulfinic, or sulfonic acids can occur, but the disulfide is the first and most prevalent impurity you will likely observe.[2]

Diagram illustrating the primary oxidation pathway of 4-(Aminomethyl)thiazole-2-thiol.

OxidationPathway cluster_reactants Reactants cluster_products Product Thiol 2 x 4-(Aminomethyl)thiazole-2-thiol (R-SH) Disulfide Disulfide Dimer (R-S-S-R) + 2H₂O Thiol->Disulfide   Oxidation (O₂)   

Caption: Oxidation of Thiol to Disulfide Dimer.

Q2: What are the absolute best-practice storage conditions for the solid compound?

A: To maximize the shelf-life of solid 4-(Aminomethyl)thiazole-2-thiol, you must rigorously control its environment to minimize exposure to oxygen, moisture, and heat. The ideal conditions are summarized below.

ParameterRecommendationRationale
Temperature -80°C Significantly slows the rate of oxidation. While -20°C is acceptable for short periods, -80°C is strongly recommended for storage longer than a few months. Studies on various thiols confirm that ultra-low temperatures are superior for long-term stability.[3][4]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, the primary driver of disulfide formation. The compound should be stored in a vial with an inert gas headspace.[5][6][7]
Container Amber Glass Vial with Secure Seal Protects from light, which can catalyze oxidation, and prevents moisture and oxygen ingress. For air-sensitive reagents, specialized packaging like Sure/Seal™ bottles are ideal.[5][8][9]
Moisture Dry/Dessicated Environment Moisture can facilitate oxidative processes. If not in a sealed vial, store within a desiccator.[6][10]
Q3: How should I handle the solid when weighing it out for an experiment?

A: Every time you open the container, you risk exposing the compound to air and moisture. Proper handling is not just a suggestion; it is a mandatory protocol to prevent batch-to-batch variability.

  • Quick Access: For non-critical applications, allow the container to warm to room temperature before opening to prevent condensation of atmospheric water onto the cold solid.[6] Minimize the time the container is open.

  • Best Practice (Inert Atmosphere): For critical applications and long-term preservation of the stock, use inert atmosphere techniques. This involves using a Schlenk line or a glovebox to handle the solid.[7] If these are unavailable, you can create a makeshift inert environment by flushing the vial with argon or nitrogen before and after taking your sample. See Protocol 1 for a detailed workflow.

Q4: Is it advisable to store 4-(Aminomethyl)thiazole-2-thiol in a stock solution?

A: Storing this compound in solution is generally not recommended for long-term periods due to the increased rate of degradation. However, for short-term experimental needs (i.e., a few days), you can prepare a stock solution with specific precautions:

  • Use Deoxygenated Solvents: The solvent must be thoroughly degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.

  • Maintain Low Temperature: Store the solution at -80°C when not in use.[3]

  • Consider pH and Additives: The thiolate anion (R-S⁻) is much more reactive and prone to oxidation than the protonated thiol (R-SH).[11] If using an aqueous buffer, maintaining a slightly acidic pH (e.g., pH 6.0-6.5) can improve stability. For some applications, the addition of a water-soluble antioxidant like ascorbic acid may be beneficial.[12][13]

Part 2: Troubleshooting Guide

This section provides a logical framework for diagnosing and solving common problems related to compound instability.

Scenario 1: Unexpected Results in Analysis
  • Observation: "My HPLC chromatogram shows a new, major peak that wasn't there before. My mass spectrometry data shows a new species with approximately double the mass of my compound."

  • Underlying Cause: This is the classic signature of oxidation to the disulfide dimer. The dimer is typically more non-polar than the monomer, causing it to elute later on a reverse-phase HPLC column. Its mass will be (2 * Mass of Monomer) - 2.

  • Verification & Corrective Actions Workflow:

Troubleshooting1 Observation Observation: New HPLC Peak ~2x Mass in MS Hypothesis Hypothesis: Oxidation to Disulfide Dimer Observation->Hypothesis Verification Verification Steps Hypothesis->Verification Confirm_MS 1. Confirm Mass: Calculate expected dimer mass and compare to MS data. Verification->Confirm_MS Quantify_Thiol 2. Quantify Free Thiol: Perform Ellman's Reagent Assay (See Protocol 3) Verification->Quantify_Thiol Action Corrective Actions Confirm_MS->Action Quantify_Thiol->Action Review_Storage 1. Review Storage: Check temperature logs. Ensure inert atmosphere. Action->Review_Storage Review_Handling 2. Review Handling: Implement strict inert atmosphere protocols. Action->Review_Handling New_Aliquot 3. Use New Aliquot: Discard compromised solution. Prepare fresh from solid. Action->New_Aliquot

Caption: Workflow for troubleshooting unexpected analytical results.

Scenario 2: Loss of Compound Efficacy
  • Observation: "My experiment is no longer working. The compound seems to have lost its biological activity or fails to participate in my chemical reaction."

  • Underlying Cause: The free thiol group is often the pharmacophore or the reactive center of the molecule. Its oxidation to a disulfide bond eliminates this functionality, rendering the compound inactive.

  • Diagnostic Steps:

    • Purity Analysis: Immediately analyze the stock material (solid or solution) by HPLC or LC-MS to assess its purity. Compare the chromatogram to that of a fresh, uncompromised sample if available. Chromatographic and mass spectrometry techniques are powerful tools for this purpose.[14][15][16]

    • Quantify Reactivity: Perform a functional check by quantifying the free thiol content using the Ellman's Reagent assay (Protocol 3 ). A significant decrease from the theoretical value confirms oxidation.

  • Corrective Actions:

    • Discard Old Stock: Do not attempt to "rescue" a heavily degraded stock. It will lead to unreliable and irreproducible results. Dispose of it according to your institution's safety guidelines.[9][17]

    • Audit Your Process: Review the entire lifecycle of the compound in your lab, from receiving and initial storage to daily handling. Implement the best practices outlined in the FAQs and Protocols sections for the new batch.

Part 3: Key Experimental Protocols

Protocol 1: Inert Atmosphere Handling of Solid Compound (Schlenk Line / Gas Manifold)

This protocol describes how to safely take a sample from a sealed vial while minimizing exposure to the laboratory atmosphere.

  • Preparation:

    • Ensure the vial of 4-(Aminomethyl)thiazole-2-thiol is at room temperature.

    • Have a clean, dry spatula and a weighing vessel ready.

    • You will need a source of dry inert gas (Argon or Nitrogen) connected via tubing to a needle, and a second "outlet" needle to vent pressure.

  • Inerting the Vial:

    • Carefully pierce the vial's septum with both the gas inlet needle and the outlet needle.

    • Gently flush the vial's headspace with the inert gas for 1-2 minutes. The gentle gas flow will displace the air.

  • Sampling:

    • Remove the vial cap and the outlet needle. Keep a positive pressure of inert gas flowing into the vial via the inlet needle. This creates an "inert gas blanket" over the solid.

    • Quickly remove the desired amount of solid using the spatula.

    • Immediately recap the vial.

  • Final Purge and Storage:

    • Remove the gas inlet needle.

    • Wrap the cap and neck of the vial with Parafilm® to further secure the seal.

    • Return the vial to the appropriate storage condition (e.g., -80°C freezer).

Protocol 2: Preparation of a Stabilized Aqueous Stock Solution

This protocol is for short-term use only.

  • Solvent Preparation:

    • Take the required volume of your desired aqueous buffer (e.g., PBS, pH 6.5).

    • Place the buffer in a flask and sparge with a gentle stream of Argon or Nitrogen for at least 30 minutes on ice to remove dissolved oxygen.

  • Weighing and Dissolution:

    • Weigh the required amount of 4-(Aminomethyl)thiazole-2-thiol in a separate vial.

    • Add the cold, deoxygenated buffer to the solid to achieve the target concentration. Mix gently until fully dissolved.

  • Aliquoting and Storage:

    • Immediately aliquot the solution into single-use volumes in microcentrifuge tubes.

    • Blanket the headspace of each tube with inert gas before closing.

    • Flash-freeze the aliquots (e.g., in liquid nitrogen or a dry ice/ethanol bath) and immediately transfer to -80°C storage.

    • Crucially, avoid repeated freeze-thaw cycles , as they can accelerate degradation.[3]

Protocol 3: Stability Assessment using Ellman's Reagent (DTNB)

This spectrophotometric assay quantifies the concentration of free thiol groups.

  • Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with a free thiol group to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

  • Materials:

    • Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.

    • DTNB Stock Solution: 4 mg/mL DTNB in the reaction buffer.

    • Your sample of 4-(Aminomethyl)thiazole-2-thiol, accurately prepared in the reaction buffer.

  • Procedure:

    • Prepare a blank by adding 2.5 mL of reaction buffer and 50 µL of DTNB stock solution to a cuvette.

    • In a separate cuvette, add 2.5 mL of your diluted sample solution and initiate the reaction by adding 50 µL of the DTNB stock solution.

    • Mix well and incubate at room temperature for 15 minutes.

    • Measure the absorbance of your sample at 412 nm against the blank.

  • Calculation:

    • Use the Beer-Lambert law (A = εbc) to calculate the concentration of free thiols.

    • A = Absorbance at 412 nm

    • ε = Molar extinction coefficient of TNB²⁻, which is 14,150 M⁻¹cm⁻¹ at pH 8.0.

    • b = Path length of the cuvette (usually 1 cm).

    • c = Concentration of free thiols (in M).

    • By comparing the calculated concentration to the expected concentration, you can determine the percentage of active, non-oxidized compound remaining.

References

  • Bernkop-Schnürch, A., Hornof, M. D., & Kast, C. E. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link][18][19]

  • Statkov, A. A., et al. (2024). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 29(18), 4433. [Link][14][15][16]

  • Rossi, R., et al. (2018). Immediate stabilization of human blood for delayed quantification of endogenous thiols and disulfides. Scientific Reports, 8(1), 11881. [Link]

  • Balik, A. R., et al. (2020). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science, 9(4), 936-940. [Link][3][4]

  • Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link][10]

  • Winterbourn, C. C. (2008). Reconciling the chemistry and biology of reactive oxygen species. Nature Chemical Biology, 4(5), 278-286. (General reference for thiol chemistry, not directly linked)
  • Forman, H. J., et al. (2009). Glutathione: an overview of its protective roles, measurement, and biosynthesis. Molecular Aspects of Medicine, 30(1-2), 1-12. (General reference for thiol chemistry, not directly linked)
  • Capdevila, M., et al. (2012). Molecular basis of the mechanism of thiol oxidation by hydrogen peroxide in aqueous solution: challenging the SN2 paradigm. Journal of the American Chemical Society, 134(30), 12536-12544. [Link][11]

  • Kiley, P. J., & Storz, G. (2004). Exploiting thiol modifications. PLoS Biology, 2(11), e400. [Link][2]

  • Reddit r/chemistry. (2013). Handling thiols in the lab. [Link][7]

  • Mottley, C., Toy, K., & Mason, R. P. (1987). Oxidation of thiol drugs and biochemicals by the lactoperoxidase/hydrogen peroxide system. Molecular Pharmacology, 31(4), 417-421. [Link][20]

  • Es-Seddiki, S., et al. (2013). 3-(2-Aminophenyl)-4-methyl-1,3-thiazole-2(3H)-thione as an Ecofriendly Sulphur Transfer Agent to Prepare Alkanethiols in High Yield and High Purity. Molecules, 18(7), 8196-8207. [Link]

  • ResearchGate. (2016). Oxidation of thiols. [Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of 4-(Aminomethyl)thiazole-2-thiol

Introduction: Welcome to the technical support guide for 4-(Aminomethyl)thiazole-2-thiol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support guide for 4-(Aminomethyl)thiazole-2-thiol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. As a polar, amphoteric molecule, 4-(Aminomethyl)thiazole-2-thiol presents unique solubility characteristics that are critical to understand for successful experimental outcomes in synthesis, purification, and biological screening. This guide provides in-depth, field-proven insights and step-by-step protocols to diagnose and resolve common solubility issues, ensuring the integrity and efficiency of your research.

Part 1: Understanding the Molecule's Intrinsic Properties

Before troubleshooting, it's essential to understand the structural features of 4-(Aminomethyl)thiazole-2-thiol that govern its solubility. The molecule's behavior is dictated by a combination of three key functional regions:

  • The Thiazole Ring: This five-membered aromatic heterocycle, containing both sulfur and nitrogen, is inherently polar. Thiazole itself is generally miscible with a wide range of organic solvents.[1]

  • The Basic (Aminomethyl) Group: The primary amine (-CH₂NH₂) is a strong hydrogen bond donor and acceptor. Its basic nature (pKa of the conjugate acid is typically ~9-10) means it can be readily protonated under acidic conditions to form a highly polar ammonium salt (-CH₂NH₃⁺).

  • The Acidic (Thiol/Thione) Group: The thiazole-2-thiol moiety exists in tautomeric equilibrium with its 4-aminomethylthiazole-2(3H)-thione form. This thiol group is weakly acidic (pKa typically ~7-8) and can be deprotonated under basic conditions to form a thiolate anion, which significantly increases polarity.

This dual acidic/basic nature makes the molecule amphoteric . Consequently, its net charge and, therefore, its solubility are highly dependent on the pH and the proton-donating/accepting ability of the solvent system.[2] The fundamental principle of "like dissolves like" is the cornerstone of understanding its behavior: polar molecules dissolve best in polar solvents.[3][4][5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for dissolving 4-(Aminomethyl)thiazole-2-thiol?

Based on its highly polar structure, you should begin with polar aprotic or polar protic solvents.

  • Excellent Initial Choices: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF).

  • Good Secondary Choices: Methanol (MeOH), Ethanol (EtOH).

Q2: Why won't the compound dissolve in nonpolar solvents like hexane, toluene, or diethyl ether?

This is a direct consequence of the "like dissolves like" principle.[3] The energy required for the polar 4-(Aminomethyl)thiazole-2-thiol molecules to break apart their own intermolecular hydrogen bonds and dipole-dipole interactions is not compensated by the weak Van der Waals forces they would form with nonpolar solvent molecules. The dissolution is energetically unfavorable.

Q3: Can I heat the mixture to improve solubility?

Yes, gentle heating can often increase both the rate of dissolution and the equilibrium solubility of a solid in a liquid.[6] However, it is crucial to first assess the thermal stability of the compound. We recommend heating a small test sample to a modest temperature (e.g., 40-50°C) and monitoring for any color change or degradation. For many thiazole derivatives, this is a safe and effective method.

Q4: My compound is only sparingly soluble even in methanol. Why would this be?

While methanol is polar, the strong hydrogen bonding network within the crystalline solid of your compound (amine-to-thione interactions) can be very stable. In such cases, the solvent-solute interactions are not strong enough to overcome the solute-solute interactions (crystal lattice energy). This is a common issue that can be overcome by using pH adjustment or co-solvents, as detailed in the troubleshooting guide below.

Part 3: In-Depth Troubleshooting Guide

This section addresses specific problems you may encounter and provides a logical workflow for resolving them.

Problem: The compound has poor solubility in a recommended polar solvent (e.g., Methanol, Acetonitrile).

This is the most common challenge. The following workflow provides a systematic approach to achieving dissolution.

G Troubleshooting Workflow for Poor Solubility cluster_0 A Start: Compound Insoluble in Polar Solvent B 1. Apply Gentle Heat (40-50°C) & Sonication A->B C Dissolved? B->C Check Solution D 2. Attempt pH Adjustment C->D No H Success! C->H Yes E Dissolved? D->E Check Solution F 3. Use a Co-Solvent System E->F No E->H Yes G Dissolved? F->G Check Solution G->H Yes I Consult Advanced Methods (e.g., Surfactants, Hydrotropes) G->I No

Caption: A step-by-step workflow for troubleshooting solubility issues.

Step 1: Mechanical and Thermal Energy (Sonication & Gentle Heating)

  • Causality: Sonication uses ultrasonic waves to create micro-cavitations that break apart solid aggregates, increasing the surface area available for solvation.[7] Heating provides the thermal energy needed to overcome the crystal lattice energy of the solute.

  • Action: Place your vial in an ultrasonic bath for 5-10 minutes. If still undissolved, warm the mixture to 40-50°C with stirring.

Step 2: pH Adjustment (Most Effective Method)

  • Causality: As an amphoteric molecule, converting the neutral compound into a salt will dramatically increase its polarity and favor interactions with polar solvents.[2][8]

    • Acidification: Adding a small amount of acid will protonate the basic aminomethyl group to form an ammonium salt. This is highly effective in polar protic solvents like methanol or water.

    • Basification: Adding a small amount of an organic base will deprotonate the acidic thiol/thione group to form a thiolate salt. This is also highly effective.

  • Action:

    • Acidic Route: To your suspension, add a 1M solution of HCl in methanol dropwise until the solid dissolves.

    • Basic Route: To your suspension, add a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) dropwise until dissolution is achieved.

    • See Protocol 2 for a detailed methodology.

Step 3: Co-Solvency

  • Causality: A co-solvent system uses a mixture of two or more miscible solvents to create a new solvent environment with fine-tuned polarity.[9][10][11] For this compound, adding a small amount of a very strong polar aprotic solvent can disrupt the solute-solute interactions, allowing the primary solvent to solvate the molecule. The use of co-solvents is a widely adopted strategy for increasing the solubility of poorly soluble drugs.[7][12][13]

  • Action: To your suspension in a solvent like methanol or acetonitrile, add DMSO or DMF dropwise (e.g., starting with 5-10% v/v) with stirring. This combination often provides the right balance of hydrogen bonding and dipolar interactions to achieve solubility.

Problem: The compound dissolves initially but then precipitates.

This indicates that the solution is unstable. The cause is typically one of the following:

  • Supersaturation: You may have created a supersaturated solution by heating, which is thermodynamically unstable upon cooling.

    • Solution: Re-heat to dissolve the precipitate and then allow it to cool very slowly. If it still precipitates, your desired concentration is likely above the equilibrium solubility at room temperature.

  • Change in pH: If using a basic pH adjustment, the solution can absorb atmospheric CO₂, which forms carbonic acid and neutralizes the base. This pH shift can cause the less-soluble neutral compound to precipitate.

    • Solution: Keep the container tightly sealed or work under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Evaporation: If using a volatile solvent (e.g., dichloromethane, acetone), evaporation will increase the compound's concentration beyond its solubility limit.

    • Solution: Ensure your container is well-sealed.

Part 4: Data & Visualization
Conceptual Model of Solubility

The following diagram illustrates the "Like Dissolves Like" principle for 4-(Aminomethyl)thiazole-2-thiol.

G cluster_solute cluster_solvents Solute 4-(Aminomethyl)thiazole-2-thiol (Highly Polar) Polar Polar Solvents (e.g., DMSO, MeOH) (High Polarity) Solute->Polar Favorable Interaction 'Like Dissolves Like' Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) (Low Polarity) Solute->Nonpolar Unfavorable Interaction 'Polarity Mismatch'

Caption: Interaction favorability based on the "Like Dissolves Like" principle.

Table 1: Properties of Common Organic Solvents and Predicted Solubility
Solvent NameClassDielectric Constant (ε) at 20°CPredicted SolubilityRationale & Comments
n-HexaneNonpolar1.9Very LowPolarity mismatch; lacks H-bonding and dipole interactions.
TolueneNonpolar2.4Very LowPolarity mismatch; weak interactions are insufficient.
Dichloromethane (DCM)Polar Aprotic9.1LowModerate polarity but not ideal for strong H-bonders.
AcetonePolar Aprotic21ModerateGood dipole but lacks H-bond donating ability.
Acetonitrile (ACN)Polar Aprotic37.5ModerateHighly polar, but less effective than H-bond donors/acceptors.
Ethanol (EtOH)Polar Protic24.5Moderate to HighGood H-bond donor/acceptor. Solubility may require heating or pH adjustment.
Methanol (MeOH)Polar Protic33HighExcellent H-bond donor/acceptor. One of the best initial choices.
Dimethylformamide (DMF)Polar Aprotic38.3Very HighStrong dipole, excellent H-bond acceptor.
Dimethyl sulfoxide (DMSO)Polar Aprotic47Very HighVery strong dipole, excellent H-bond acceptor. Often the solvent of last resort.
Part 5: Key Experimental Protocols
Protocol 1: Step-by-Step Qualitative Solubility Assessment

Objective: To quickly determine the approximate solubility of the compound in a range of solvents.

  • Preparation: Label a series of small glass vials (e.g., 1 mL) with the names of the solvents from Table 1.

  • Aliquot Compound: Add approximately 1-2 mg of 4-(Aminomethyl)thiazole-2-thiol to each vial.

  • Solvent Addition: Add the first solvent (e.g., Methanol) dropwise, starting with 100 µL.

  • Observation: Vigorously vortex or shake the vial for 30-60 seconds after each addition.

  • Categorization:

    • Soluble: If the compound dissolves completely.

    • Sparingly Soluble: If a significant portion dissolves but some solid remains.

    • Insoluble: If little to no solid dissolves.

  • Iteration: If the compound is insoluble, continue adding the solvent in 100 µL increments up to 1 mL. Record the volume required for complete dissolution, if achieved.

  • Repeat: Repeat steps 3-6 for each selected solvent.

Protocol 2: Preparation of a Stock Solution using pH Adjustment

Objective: To prepare a soluble, high-concentration stock solution in a polar protic solvent.

  • Initial Suspension: Weigh the desired amount of 4-(Aminomethyl)thiazole-2-thiol into a volumetric flask. Add approximately 80% of the final target volume of the chosen solvent (e.g., Methanol).

  • Stirring: Place a magnetic stir bar in the flask and stir to create a uniform suspension.

  • Titration (Acidic Route): Prepare a 1M solution of HCl in Methanol. Using a pipette, add this acidic solution drop by drop to the stirring suspension.

  • Monitor: Continue adding the acid until all the solid has dissolved, resulting in a clear solution. Be patient, as dissolution may take a few minutes.

  • Final Volume: Once the compound is fully dissolved, add the primary solvent (Methanol) to reach the final target volume marked on the flask.

  • Storage: Cap the flask tightly and store appropriately. The resulting salt solution should remain stable.

Protocol 3: The Shake-Flask Method for Quantitative Solubility Determination

Objective: To determine the precise equilibrium solubility of the compound in a specific solvent at a set temperature. This is a gold-standard method.[14]

  • Preparation: Add an excess amount of 4-(Aminomethyl)thiazole-2-thiol to a vial containing a known volume of the solvent (e.g., 10 mg in 2 mL of solvent). The excess solid is critical to ensure saturation.[14]

  • Equilibration: Seal the vial tightly and place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. This allows the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand undisturbed for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (e.g., PTFE or nylon) into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

  • Quantification: Determine the concentration of the compound in the filtered solution using a validated analytical method such as:

    • Gravimetric Analysis: Evaporate the solvent from the pre-weighed vial under vacuum and weigh the remaining solid residue.

    • UV-Vis Spectroscopy: If the compound has a suitable chromophore, measure its absorbance and calculate the concentration using a pre-determined calibration curve.[14]

    • HPLC: Use a calibrated High-Performance Liquid Chromatography method for the most accurate quantification.

  • Calculation: Express the solubility in units such as mg/mL or mol/L.

References
  • Jadhav, N., et al. (2013). Drug Solubility: Importance and Enhancement Techniques. Journal of Applied Pharmaceutical Science. [Link]

  • Sharma, D., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis. [Link]

  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Molecules. [Link]

  • VICHEM. (2026). The Principle of “Like Dissolves Like”. VICHEM. [Link]

  • askIITians. (2025). How does pH affect solubility? askIITians. [Link]

  • Ahmadi, F., et al. (2024). Hydrotropy and Co-Solvency: Sustainable Strategies for Enhancing Solubility of Poorly Soluble Pharmaceutical Active Ingredients. ResearchGate. [Link]

  • Morrow, C. S., et al. (2025). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Sathishekar, S., & Kumar, D. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Vanduyfhuys, L., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]

  • Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Chemistry LibreTexts. [Link]

  • Filo. (2025). How does co-solvency increase solubility. Filo. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Wisdomlib. (2025). Co-solvency: Significance and symbolism. Wisdomlib. [Link]

  • Fountain Magazine. (2016). Like Dissolves Like. Fountain Magazine. [Link]

  • Van Dornshuld, E. (n.d.). 5.1 “Like Dissolves Like”. Chemistry. [Link]

  • Al-Akayleh, F., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. [Link]

  • Tielker, N., et al. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. Journal of Chemical Information and Modeling. [Link]

  • CLaME. (n.d.). Ionic Equilibrium Solubility And Ph Calculations. CLaME. [Link]

  • JETIR. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • Industrial & Engineering Chemistry Research. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. [Link]

  • PubChem. (n.d.). 2(3H)-Thiazolethione, 4-methyl-. PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Side Reactions in 4-(Aminomethyl)thiazole-2-thiol Functionalization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide and FAQ to assist researchers, synthetic chemists, and drug development professionals in mas...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide and FAQ to assist researchers, synthetic chemists, and drug development professionals in mastering the chemoselective functionalization of 4-(Aminomethyl)thiazole-2-thiol.

System Overview: The Dual-Nucleophile Dilemma

4-(Aminomethyl)thiazole-2-thiol presents a classic chemoselectivity challenge in bioconjugation and small-molecule synthesis. The molecule possesses two highly reactive nucleophilic centers with overlapping reactivity profiles. Successful functionalization relies on exploiting the pKa differential (pH tuning), applying Hard-Soft Acid-Base (HSAB) principles, and utilizing strategic protecting groups.

Table 1: Quantitative Nucleophile Properties of 4-(Aminomethyl)thiazole-2-thiol

Functional GroupPredicted pKaNucleophile Classification (HSAB)Optimal Activation pH
C2-Thiol (-SH) ~7.65Soft6.5 – 7.5
C4-Aminomethyl (-NH2) ~9.0 – 9.5Hard> 9.0

The1[1], while the2[2]. Unoptimized reaction conditions inevitably lead to N/S cross-reactivity, oligomerization, and disulfide bond formation.

Troubleshooting Matrix: Common Side Reactions & Solutions

Table 2: Diagnostic and Corrective Action Matrix

Observed Side ReactionPrimary CauseMechanistic ExplanationRecommended Solution
Disulfide Dimerization O₂ exposure / High pH3[3].Degas solvents (Ar/N₂); add 1.1 eq of TCEP or DTT as an in-situ reducing agent.
N/S Cross-Alkylation Basic pH (>9.0)Both the amine and thiol are deprotonated and act as active, competing nucleophiles.Lower pH to 6.5–7.5 to selectively protonate the amine, leaving only the thiolate active.
S-Acylation (Thioester) Hard electrophile useNHS-esters or anhydrides react kinetically faster with thiols before amines.Use transient S-protection (e.g., Trityl) or perform S-to-N acyl transfer via pH shift.
Thiazole Ring Opening Extreme basicity/heatStrong bases can attack the C2 position, leading to ring degradation.Avoid harsh bases (e.g., NaH, KOtBu); use mild organic bases (DIPEA, NMM).

Visualization: Chemoselective Workflow

ChemoselectiveWorkflow SM 4-(Aminomethyl)thiazole-2-thiol (Dual Nucleophile) pH_low Acidic/Neutral pH (6.5-7.5) Amine Protonated (R-NH3+) Thiol Active (R-S-) SM->pH_low pH Control (Buffer) pH_high Basic pH (>9.0) Amine Active (R-NH2) Thiol Active (R-S-) SM->pH_high pH Control (Base) Side_SS Disulfide Formation (Oxidation Byproduct) SM->Side_SS O2 Exposure (No TCEP) S_react Selective S-Functionalization (Soft Electrophiles) pH_low->S_react Add Soft Electrophile Side_Cross N/S Cross-Reactivity (Mixed Adducts) pH_high->Side_Cross Add Hard Electrophile N_react Selective N-Functionalization (Requires S-Protection) Protection 1. S-Trt Protection 2. N-Acylation 3. TFA Deprotection Side_Cross->Protection Overcome via Protection Protection->N_react Isolate N-Adduct

Figure 1: Chemoselective workflow for 4-(Aminomethyl)thiazole-2-thiol based on pH and protection.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Chemoselective S-Alkylation (Avoiding N-Alkylation)

Causality: By buffering the reaction at pH 7.0, the primary amine remains protonated (ammonium, non-nucleophilic), while a significant fraction of the thiol (pKa ~7.65) exists as the highly nucleophilic thiolate. Using a soft electrophile ensures exclusive S-alkylation.

  • Preparation: Dissolve 4-(Aminomethyl)thiazole-2-thiol (1.0 eq) in a thoroughly degassed 0.1 M Sodium Phosphate buffer (pH 7.0) containing 10% DMF for solubility.

  • Reduction: Add Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl, 1.1 eq) and stir for 15 minutes at room temperature under an Argon atmosphere.

    • Self-Validation Step: The solution must remain completely clear. Any cloudiness or precipitation indicates incomplete reduction of pre-existing disulfides.

  • Electrophile Addition: Dropwise add the soft electrophile (e.g., maleimide derivative or haloacetamide, 1.05 eq) dissolved in DMF.

  • Reaction: Stir for 2 hours at room temperature.

  • Validation: Monitor via LC-MS. The mass spectrum must show the S-alkylated product exclusively. The absence of a +2 mass adduct validates that N,S-dialkylation was successfully prevented.

Protocol B: Chemoselective N-Acylation (Overcoming Thioester Formation)

Causality: Hard electrophiles like NHS-esters thermodynamically prefer amines, but thiols are kinetically faster. To achieve exclusive N-acylation without forming unstable thioesters, we must transiently protect the sulfur.

  • S-Protection: React 4-(Aminomethyl)thiazole-2-thiol with Trityl chloride (Trt-Cl, 1.0 eq) and a catalytic amount of TFA in Dichloromethane (DCM). The bulky Trt group selectively protects the sulfur due to the kinetic preference of the thiol under acidic conditions.

  • N-Acylation: Isolate the S-Trt intermediate. Dissolve in DMF, add DIPEA (3.0 eq) to raise the effective pH and deprotonate the amine, then add the desired NHS-ester or acid chloride (1.2 eq).

  • Deprotection: Treat the purified N-acyl, S-Trt intermediate with a cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 1 hour at room temperature to remove the Trityl group.

  • Validation: Perform an Ellman's reagent (DTNB) test on the final product. A rapid shift to a bright yellow color (absorbance at 412 nm) confirms the successful regeneration of the free C2-thiol.

Deep-Dive FAQs

Q1: Why am I seeing a mass corresponding to a dimer in my LC-MS results? A1: You are observing the disulfide byproduct. The 2-mercaptothiazole moiety is highly prone to oxidative dimerization in the presence of atmospheric oxygen. Solution: Always degas your solvents by sparging with Argon or Nitrogen for at least 15 minutes prior to the reaction. Additionally, incorporate a non-nucleophilic reducing agent like TCEP directly into the reaction mixture to dynamically reduce any forming disulfides.

Q2: I need to label the amine with a fluorophore (NHS-ester), but the label keeps attaching to the sulfur. Why? A2: While amines are "harder" nucleophiles and thermodynamically favor forming stable amides with NHS-esters, thiols are kinetically superior nucleophiles. The sulfur will rapidly attack the NHS-ester to form a thioester. Solution: You can exploit the reversibility of thioesters. Allow the reaction to proceed at pH 8.5. The fluorophore will initially attach to the sulfur, but over time (or by adding a mild nucleophilic catalyst like imidazole), an intramolecular or intermolecular S-to-N acyl transfer will occur, yielding the thermodynamically stable N-acyl product.

Q3: Can I use N-alkylpyridinium reagents for this molecule? A3: Yes.4[4]. They show high chemoselectivity towards thiols over aliphatic amines even when used in large excess, making them ideal for the S-functionalization of 4-(Aminomethyl)thiazole-2-thiol without requiring amine protection.

References

  • Title: Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Source: Open Exploration Publishing URL: [Link]

  • Title: Chemoselective dual functionalization of proteins via 1,6-addition of thiols to trifunctional N-alkylpyridinium. Source: Nature Communications (NIH PMC) URL: [Link]

  • Title: Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine: Study of the Protonation Mechanism Using the Density Function Theory. Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Stability of 4-(Aminomethyl)thiazole-2-thiol

Introduction 4-(Aminomethyl)thiazole-2-thiol is a highly reactive bifunctional intermediate widely utilized in drug development and synthetic chemistry. Its structure features a nucleophilic primary amine and a sulfur-co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(Aminomethyl)thiazole-2-thiol is a highly reactive bifunctional intermediate widely utilized in drug development and synthetic chemistry. Its structure features a nucleophilic primary amine and a sulfur-containing thiazole ring that undergoes complex tautomerization. Researchers frequently encounter issues with rapid degradation, dimerization, and inconsistent assay results when working with this compound.

As an Application Scientist, I have designed this guide to move beyond basic instructions. Here, we address the causality behind these stability issues and provide self-validating workflows to ensure absolute experimental integrity.

Troubleshooting Guides & FAQs

Q1: Why does my solid stock of 4-(Aminomethyl)thiazole-2-thiol turn yellow and become insoluble over time?

Causality & Mechanism: The compound exists in a solvent- and state-dependent equilibrium between its thiol (-SH) and thione (=S) forms. In the solid state, intermolecular hydrogen bonding heavily favors the 1[1]. However, exposure to ambient moisture and oxygen catalyzes the deprotonation of the trace thiol form into a highly reactive thiolate anion. This anion rapidly undergoes oxidative dimerization, forming an insoluble disulfide bridge (R-S-S-R). The yellowing is a direct visual indicator of this oxidative degradation.

Solution: Always store the compound as a hydrochloride (HCl) salt. The acidic protonation of the primary amine reduces its nucleophilicity, while simultaneously shifting the tautomeric equilibrium away from the reactive thiolate form. Store under Argon at -20°C, strictly protected from light.

Q2: How can I prevent disulfide formation when dissolving the compound in aqueous buffers for biological assays?

Causality & Mechanism: Aqueous environments, especially at physiological pH (7.4), accelerate oxidation because the pH exceeds the pKa of the thiol group, generating the reactive thiolate. To counteract this, you must introduce a reducing agent. While Dithiothreitol (DTT) is common, it contains thiols that can interfere with downstream conjugation assays.

Tris(2-carboxyethyl)phosphine (TCEP) is the superior choice. TCEP reduces disulfides via a nucleophilic attack by its phosphorus atom, forming a thioalkoxyphosphonium intermediate that rapidly hydrolyzes to yield free thiols and phosphine oxide. Because TCEP is thiol-free, operates over a2[2], and is resistant to air oxidation, it permanently protects the 4-(Aminomethyl)thiazole-2-thiol without requiring removal before downstream reactions[3].

Q3: How do I validate that my prepared solution contains the active, free thiol form before starting my experiment?

Causality & Mechanism: Never assume your stock is 100% reduced. You must implement a self-validating system using Ellman’s Reagent (5,5′-dithio-bis-(2-nitrobenzoic acid) or DTNB). DTNB reacts stoichiometrically with free sulfhydryl groups to release 5-thio-2-nitrobenzoic acid (TNB), a chromophore with a 4[4]. By quantifying the free thiol concentration immediately prior to your primary experiment, you validate the efficacy of your TCEP reduction step and ensure accurate dosing.

Visualizing the Chemical Dynamics

Tautomerism Thione Thione Form (Solid State/Acidic) Thiol Thiol Form (Aqueous/Neutral) Thione->Thiol Tautomerization Thiolate Thiolate Anion (Basic pH) Thiol->Thiolate pH > 7.0 Deprotonation Disulfide Disulfide Dimer (Degraded State) Thiolate->Disulfide O2 (Air) Oxidation Disulfide->Thiol TCEP Reduction

Fig 1: Tautomerization and oxidation pathway of 2-mercaptothiazole derivatives.

Quantitative Data Summaries

Table 1: Stability Matrix of 4-(Aminomethyl)thiazole-2-thiol To optimize your experimental design, reference the stability of the compound under various conditions.

Solvent / BufferpHAdditiveTemperatureEstimated Half-Life (Free Thiol)Recommended Use
Solid (HCl Salt)N/AArgon-20°C> 12 MonthsLong-term storage
100 mM PBS7.4None25°C< 4 HoursNot recommended
100 mM PBS7.45 mM TCEP25°C> 72 HoursBiological assays
0.1 M HCl1.0None4°C> 2 WeeksAcidic stock solutions
MethanolN/ANone-20°C~ 1 WeekAnalytical workflows (LC-MS)

Table 2: Cysteine Standard Curve Preparation for Ellman's Assay

StandardFinal Cysteine Conc. (mM)Reaction Buffer (µL)Cysteine Stock (µL)
A1.5001000 (of 1.5 mM stock)
B1.00333667 (of Std A)
C0.75500500 (of Std A)
D0.50667333 (of Std A)
E0.25833167 (of Std A)
Blank0.0010000

Standardized Methodologies

Protocol 1: Preparation of Oxidation-Resistant Aqueous Stock Solutions

Objective: Create a stable, fully reduced working solution of 4-(Aminomethyl)thiazole-2-thiol.

  • Buffer Degassing: Sparge your chosen buffer (e.g., 100 mM Phosphate Buffer, pH 7.0) with Argon or Nitrogen for 15 minutes to displace dissolved oxygen.

  • TCEP Preparation: Prepare a 50 mM stock of TCEP-HCl in molecular biology grade water. Note: Unbuffered TCEP-HCl will drop the pH to ~2.5. Adjust the pH to 7.0 using 10 N NaOH if your final assay is pH-sensitive.

  • Reduction Matrix: Add TCEP to your degassed buffer to achieve a final concentration of 5 mM.

  • Dissolution: Weigh the 4-(Aminomethyl)thiazole-2-thiol (HCl salt) and dissolve it directly into the TCEP-containing buffer. The molar ratio of TCEP to the compound should be at least 2:1 to ensure complete reduction.

  • Incubation: Allow the solution to incubate at room temperature for 15 minutes.3[3].

Protocol 2: Self-Validating Thiol Quantification (Ellman's Assay)

Objective: Confirm the concentration of active free thiols before proceeding with downstream applications.

  • Reagent Prep: Dissolve 4 mg of Ellman’s Reagent (DTNB) in 1 mL of 0.1 M Sodium Phosphate buffer, pH 8.0 containing 1 mM EDTA (Reaction Buffer).

  • Standard Curve: Prepare a serial dilution of Cysteine Hydrochloride (0.25 mM to 1.5 mM) in the Reaction Buffer to serve as your calibration standards (See Table 2).

  • Reaction: In a 96-well microplate, combine 200 µL of Reaction Buffer, 10 µL of the DTNB solution, and 10 µL of your 4-(Aminomethyl)thiazole-2-thiol sample (or standard).

  • Incubation & Measurement: Mix thoroughly and incubate at room temperature for 15 minutes.5 using a spectrophotometer[5].

  • Validation: Calculate the free thiol concentration using the Cysteine standard curve. If the measured concentration is >95% of your theoretical dissolved concentration, the reduction protocol was successful, and the sample is validated for use.

Visualizing the Experimental Workflow

Workflow Step1 1. Storage & Retrieval HCl Salt, -20°C, Argon Step2 2. Buffer Preparation Degas with Argon Add 5 mM TCEP Step1->Step2 Step3 3. Dissolution Maintain pH control Incubate 15 mins Step2->Step3 Step4 4. System Validation Ellman's Assay (DTNB) Quantify at 412 nm Step3->Step4 Step4->Step2 If [Thiol] < 95% (Re-reduce) Step5 5. Downstream Assay Conjugation / Screening Step4->Step5 If [Thiol] > 95%

Fig 2: Self-validating experimental workflow for handling thiol-reactive intermediates.

References

  • A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues Source: ResearchGate URL
  • TCEP•HCl - Thermo Fisher Scientific Source: Thermo Fisher Scientific URL
  • S-S bond reduction by TCEP Tris(2-carboxyethyl)
  • Ellman's Assay Protocol Source: BroadPharm URL
  • Ellman's assay for in-solution quantification of sulfhydryl groups Source: BMG Labtech URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(Aminomethyl)thiazole-2-thiol: A Predictive Analysis

For Immediate Release Affiliation: Advanced Instrumentation and Metabolomics Core, The Synthesis Institute Abstract This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation pat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Affiliation: Advanced Instrumentation and Metabolomics Core, The Synthesis Institute

Abstract

This guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation patterns of 4-(aminomethyl)thiazole-2-thiol, a key heterocyclic building block in medicinal chemistry. In the absence of direct experimental comparisons in the published literature, this document leverages established principles of mass spectrometry and known fragmentation behaviors of related chemical moieties to forecast the outcomes of Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). This predictive guide is designed to serve as a foundational resource for researchers, scientists, and drug development professionals in designing and interpreting mass spectrometry experiments for the structural elucidation of novel thiazole-containing compounds.

Introduction: The Structural Significance of 4-(Aminomethyl)thiazole-2-thiol

4-(Aminomethyl)thiazole-2-thiol is a versatile bifunctional molecule incorporating a reactive aminomethyl group, a nucleophilic thiol, and a stable thiazole core. This unique combination of functional groups makes it a valuable synthon in the development of various pharmaceutical agents. Accurate structural characterization of its derivatives is paramount for understanding their structure-activity relationships (SAR) and metabolic fate. Tandem mass spectrometry (MS/MS) is an indispensable tool for this purpose, providing detailed structural information through controlled fragmentation of a precursor ion. This guide will compare the predicted fragmentation patterns of 4-(aminomethyl)thiazole-2-thiol under two common fragmentation techniques: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD).

The Rationale Behind Fragmentation Method Selection

The choice of fragmentation technique significantly influences the type and abundance of product ions observed, thereby impacting the depth of structural information that can be obtained.[1][2][3]

  • Collision-Induced Dissociation (CID): This technique involves the acceleration of precursor ions into a collision cell containing an inert gas. The resulting collisions convert kinetic energy into internal energy, leading to fragmentation. CID is a resonant excitation process that typically cleaves the most labile bonds, providing valuable information on the weakest points of a molecule.[4]

  • Higher-Energy Collisional Dissociation (HCD): HCD is a non-resonant fragmentation method that occurs in a dedicated collision cell. It is characterized by higher collision energies compared to CID, leading to a greater variety of fragment ions, including those from the cleavage of stronger bonds. HCD spectra are often richer in information and can provide more comprehensive structural details.[4][5][6]

Predicted Fragmentation Pathways of 4-(Aminomethyl)thiazole-2-thiol

The fragmentation of protonated 4-(aminomethyl)thiazole-2-thiol (m/z 147.01) is predicted to be initiated by several key pathways, primarily involving the aminomethyl side chain and the thiazole ring.

Predicted Fragmentation via Collision-Induced Dissociation (CID)

Under the lower-energy conditions of CID, fragmentation is expected to be dominated by the cleavage of the most labile bonds. The primary predicted fragmentation pathways are illustrated below.

cluster_0 Predicted CID Fragmentation Pathways M [M+H]+ m/z 147.01 F1 Loss of NH3 m/z 130.00 M->F1 -NH3 F2 Thiazole Ring Cleavage m/z 104.00 M->F2 -CH3N F3 Loss of CH2NH2 m/z 117.00 M->F3 -CH2NH2 cluster_1 Predicted HCD Fragmentation Pathways M [M+H]+ m/z 147.01 F1 Loss of NH3 m/z 130.00 M->F1 -NH3 F2 Thiazole Ring Cleavage m/z 104.00 M->F2 -CH3N F3 Loss of CH2NH2 m/z 117.00 M->F3 -CH2NH2 F4 Loss of SH m/z 114.02 M->F4 -SH F5 Loss of CS m/z 103.02 F2->F5 -H F6 Further Ring Fragmentation m/z 71.01 F2->F6 -SH

Caption: Predicted major and minor HCD fragmentation pathways of protonated 4-(aminomethyl)thiazole-2-thiol.

Key HCD Fragmentation Events:

  • Dominant CID Pathways: The major fragmentation pathways predicted for CID (loss of NH₃, thiazole ring cleavage, and loss of the aminomethyl radical) will also be present, and likely more prominent, in the HCD spectrum.

  • Loss of a Thiol Radical (•SH): The higher energy of HCD could induce the cleavage of the C-S bond, leading to the loss of a thiol radical and the formation of a fragment ion at m/z 114.02.

  • Loss of Carbon Monosulfide (CS): Following the initial thiazole ring cleavage, further fragmentation could lead to the loss of carbon monosulfide, resulting in a fragment at m/z 103.02.

  • Deeper Ring Fragmentation: HCD is expected to produce smaller fragment ions from more extensive cleavage of the thiazole ring. A potential fragment at m/z 71.01, corresponding to C₃H₃N₂, could be observed.

Comparative Summary and Experimental Design Considerations

The predicted fragmentation patterns of 4-(aminomethyl)thiazole-2-thiol under CID and HCD are summarized in the table below.

Predicted FragmentPredicted m/zProposed Neutral LossExpected in CIDExpected in HCD
[M+H-NH₃]⁺130.00NH₃High AbundanceHigh Abundance
[M+H-CH₂NH₂]⁺117.00•CH₂NH₂Moderate AbundanceHigh Abundance
[Thiazole-2-thiol core]⁺104.00CH₃NModerate AbundanceHigh Abundance
[M+H-SH]⁺114.02•SHLow AbundanceModerate Abundance
[M+H-CS]⁺103.02CSUnlikelyLow to Moderate Abundance
[C₃H₃N₂]⁺71.01C₂H₂SUnlikelyLow to Moderate Abundance

Experimental Protocol: A General Workflow for Fragmentation Analysis

For researchers aiming to experimentally verify these predictions, the following protocol provides a robust starting point.

cluster_2 Experimental Workflow A Sample Preparation Dissolve in 50:50 Acetonitrile:Water with 0.1% Formic Acid B Infusion into ESI Source Positive Ion Mode A->B C MS1 Scan Confirm Precursor Ion [M+H]+ at m/z 147.01 B->C D Tandem MS (MS/MS) Isolate Precursor Ion C->D E CID Fragmentation Ramped Collision Energy (e.g., 10-40 eV) D->E F HCD Fragmentation Ramped Collision Energy (e.g., 15-60 NCE) D->F G Data Analysis Compare Spectra and Identify Fragments E->G F->G

Caption: A general experimental workflow for the comparative fragmentation analysis.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a predictive comparison of the CID and HCD fragmentation patterns of 4-(aminomethyl)thiazole-2-thiol. While CID is expected to reveal the most labile bonds, HCD is predicted to offer a more comprehensive fragmentation profile, including cleavages of the stable thiazole ring. These predictions, grounded in the fundamental principles of mass spectrometry, offer a valuable framework for scientists working on the structural characterization of novel thiazole-containing molecules. Experimental verification of these predicted pathways will further enhance our understanding of the gas-phase chemistry of this important class of compounds.

References

  • Pragolab. The “ETD-like” Fragmentation of Small Molecules. Pragolab. Accessed March 29, 2026. [Link]

  • López-Vázquez A, et al. Selective Analysis of Sulfur-Containing Species in a Heavy Crude Oil by Deuterium Labeling Reactions and Ultrahigh Resolution Mass Spectrometry. PLoS One. 2015;10(12):e0144942. [Link]

  • Michalski A, et al. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. J Proteome Res. 2011;10(2):549-559. [Link]

  • Rose CM, et al. ETD Outperforms CID and HCD in the Analysis of the Ubiquitylated Proteome. J Proteome Res. 2012;11(10):4834-4844. [Link]

  • Mishra P, et al. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides. J Proteome Res. 2011;10(10):4527-4536. [Link]

  • Kim J, et al. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods. J Proteome Res. 2011;10(9):3931-3942. [Link]

  • Stephenson JL, et al. Unusual fragmentation of derivatized cysteine-containing peptides. J Am Soc Mass Spectrom. 2005;16(8):1263-1273. [Link]

  • Andersson JT, et al. Characterization of high-molecular-weight sulfur-containing aromatics in vacuum residues using Fourier transform ion cyclotron resonance mass spectrometry. Energy Fuels. 2005;19(4):1436-1443. [Link]

  • Laduviglusib GSK-3 inhibitor. High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry. Laduviglusib. Accessed March 29, 2026. [Link]

  • Kaczmarek M, et al. Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules. 2021;26(10):2875. [Link]

  • Kaur-Atwal G, et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. 2019;24(3):623. [Link]

  • Thermo Fisher Scientific. Metabolite Identification Using Multiple Mass Defect Filters and Higher Energy Collisional Dissociation on a Hybrid Mass Spectrometer. Spectroscopy Online. 2010. [Link]

  • de Souza, PES, et al. Fragmentation Reactions of Rhodamine B and 6G as Revealed by High Accuracy Orbitrap Tandem Mass Spectrometry. J. Braz. Chem. Soc. 2017;28(10):1896-1904. [Link]

  • Jackson, G, et al. Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Analytica Chimica Acta. 2020;1105:67-77. [Link]

  • GNPS. GNPS Public Spectral Libraries. GNPS. Accessed March 29, 2026. [Link]

  • NIST. Aminothiazole. NIST WebBook. Accessed March 29, 2026. [Link]

  • Mohamed, MS, et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Heterocyclic Chemistry. 2008;17(4):321-324. [Link]

  • mzCloud. mzCloud – Advanced Mass Spectral Database. mzCloud. Accessed March 29, 2026. [Link]

  • Lee, JY, et al. Fragmentation Study of Protonated Chalcones by Atmospheric Pressure Chemical Ionization and Tandem Mass Spectrometry. J. Am. Soc. Mass Spectrom. 2007;18(3):471-479. [Link]

  • MoNA. Browse Spectra - MoNA - MassBank of North America. MoNA. Accessed March 29, 2026. [Link]

  • Bruni, P, et al. Fragmentation mechanisms of protonated cyclodextrins in tandem mass spectrometry. Carbohydrate Research. 2021;504:108316. [Link]

  • Vessecchi, R, et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Nat. Prod. Rep. 2016;33(3):355-375. [Link]

  • Szigeti, M, et al. Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules. 2021;26(19):6003. [Link]

  • Harrison, AG. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. J. Am. Soc. Mass Spectrom. 2004;15(12):1794-1803. [Link]

  • Wang, TS, et al. diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. J. Mass Spectrom. 2017;52(12):913-921. [Link]

  • Chowdhury, SM, et al. Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides. J. Am. Soc. Mass Spectrom. 2007;18(12):2169-2177. [Link]

  • Rozhkov, V, et al. ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. Molecules. 2021;26(10):2896. [Link]

  • ResearchGate. Scheme 3. ESI-MS/MS fragmentation pathways of the [MþNa] þ ions of the... ResearchGate. Accessed March 29, 2026. [Link]

Sources

Comparative

4-(Aminomethyl)thiazole-2-thiol vs 2-aminothiazole in rational drug design

Title: Rational Drug Design: 4-(Aminomethyl)thiazole-2-thiol vs. 2-Aminothiazole Scaffolds Introduction: Evolution of the Thiazole Pharmacophore In rational drug design, the thiazole ring is a foundational heterocyclic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Rational Drug Design: 4-(Aminomethyl)thiazole-2-thiol vs. 2-Aminothiazole Scaffolds

Introduction: Evolution of the Thiazole Pharmacophore

In rational drug design, the thiazole ring is a foundational heterocyclic building block. Historically, the 2-aminothiazole (2-AT) scaffold has been classified as a "privileged structure," heavily utilized in blockbuster therapeutics ranging from kinase inhibitors (Dasatinib) to histamine H2-receptor antagonists (Famotidine) [1]. However, the rigid planarity and metabolic liabilities associated with the 2-AT core often force medicinal chemists into optimization dead-ends.

To overcome these limitations, structurally decoupled alternatives like 4-(Aminomethyl)thiazole-2-thiol have emerged. By shifting the amine to an aliphatic side chain and introducing a thiol at the C2 position, this scaffold fundamentally alters the molecule's physicochemical properties, electronic distribution, and target engagement modalities [2]. This guide objectively compares these two scaffolds, providing the mechanistic causality behind their behavior and the experimental protocols required to validate their performance in your pipeline.

Physicochemical & Electronic Divergence

The structural differences between these two scaffolds dictate their behavior in biological systems. Understanding the causality behind their electronic properties is critical for rational target matching.

Basicity and Salt Bridge Formation
  • 2-Aminothiazole (2-AT): The lone pair of electrons on the exocyclic C2-amine is highly delocalized into the aromatic thiazole π -system. This conjugation significantly depresses its basicity ( pKa​≈5.3 ). At physiological pH (7.4), 2-AT remains predominantly neutral, acting as a rigid, planar hydrogen-bond donor/acceptor—ideal for slotting into the narrow hinge regions of kinases.

  • 4-(Aminomethyl)thiazole-2-thiol: The insertion of a methylene spacer ( −CH2​− ) at the C4 position completely breaks the resonance between the amine and the aromatic ring. This yields a highly basic aliphatic amine ( pKa​≈9.5 ) that is protonated at pH 7.4. This flexibility and positive charge allow the aminomethyl group to reach into deep, solvent-exposed acidic pockets to form strong, directional salt bridges[3].

C2-Substituent Target Engagement
  • The Amine (2-AT): Forms strict, non-covalent hydrogen bonds.

  • The Thiol (4-AMT-2-thiol): The C2-thiol exists in a dynamic tautomeric equilibrium with its thione form (thiazoline-2-thione). This dual nature allows it to act as a potent, bidentate chelator for zinc-dependent metalloenzymes (e.g., HDACs, matrix metalloproteinases) or as a soft nucleophile for targeted covalent inhibitor (TCI) design.

G cluster_0 2-Aminothiazole (2-AT) cluster_1 4-(Aminomethyl)thiazole-2-thiol A1 Conjugated Amine (pKa ~5.3) A2 Rigid H-Bonding (Kinase Hinge) A1->A2 A3 CYP450 Oxidation (Toxicophore Risk) A1->A3 B1 Aliphatic Amine (pKa ~9.5) B2 Flexible Salt Bridge (Deep Pockets) B1->B2 B3 C2-Thiol/Thione (Metal Chelation) B3->B2

Caption: Pharmacophore interaction logic comparing 2-AT and 4-(Aminomethyl)thiazole-2-thiol binding modes.

Metabolic Stability: The Toxicophore Dilemma

A critical failure point in late-stage drug development is idiosyncratic drug toxicity (IDT) driven by reactive metabolites.

The 2-AT Liability: The 2-aminothiazole group is frequently flagged as a structural alert (toxicophore). Cytochrome P450 (CYP) enzymes readily oxidize the electron-rich 2-AT ring, generating highly reactive epoxides, sulfoxides, or hydroxylamines. These electrophiles covalently bind to hepatic proteins, triggering hepatotoxicity [1].

The 4-AMT-2-thiol Advantage & Trade-off: By removing the conjugated amine, the 4-(aminomethyl)thiazole core is less susceptible to this specific CYP-mediated bioactivation. However, the C2-thiol introduces a different pharmacokinetic challenge: thiols are prone to rapid phase II metabolism (glucuronidation) and can form mixed disulfides with serum albumin, potentially reducing the free fraction of the drug.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two scaffolds to guide your lead optimization campaigns.

Parameter2-Aminothiazole (2-AT)4-(Aminomethyl)thiazole-2-thiol
Amine pKa​ (approx.) 5.0 – 5.5 (Weak base)9.0 – 9.8 (Strong base)
Predominant State (pH 7.4) NeutralProtonated (Cationic)
Primary Binding Modality Rigid Hydrogen BondingFlexible Salt Bridge + Metal Chelation
Metabolic Liability High (CYP450 bioactivation to electrophiles)Moderate (Thiol glucuronidation / Disulfide formation)
Ideal Target Classes Kinases, GPCRsMetalloenzymes, Covalent Targets
Rotatable Bonds Added 01 (Aminomethyl spacer)

Self-Validating Experimental Protocols

To objectively validate the transition from a 2-AT to a 4-AMT-2-thiol scaffold, the following standardized workflows must be employed. These protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Isothermal Titration Calorimetry (ITC) for Metalloenzyme Binding

Purpose: To thermodynamically quantify the superior metal-chelation driven binding affinity of the C2-thiol versus the C2-amine.

  • Buffer Preparation: Prepare 50 mM HEPES, 150 mM NaCl, pH 7.4. Ensure the buffer is strictly metal-free (treat with Chelex resin) before adding exactly 1μM ZnCl2​ to maintain metalloenzyme integrity.

  • Protein & Ligand Prep: Dialyze the target metalloenzyme against the buffer overnight. Dissolve the 4-AMT-2-thiol ligand in the exact same dialysis buffer to prevent heat-of-dilution artifacts.

  • Titration Parameters: Load the protein ( 10−20μM ) into the sample cell and the ligand ( 100−200μM ) into the syringe. Perform 20 injections of 2μL at 25∘C with a 120-second spacing.

  • Data Extraction: Fit the thermogram to a one-set-of-sites model to extract the dissociation constant ( Kd​ ), enthalpy ( ΔH ), and entropy ( −TΔS ). A significant enthalpic gain confirms favorable C2-thiol/zinc coordination.

Protocol 2: LC-MS/MS Glutathione (GSH) Trapping Assay

Purpose: To objectively measure the reduction in reactive metabolite formation (toxicophore mitigation) when replacing 2-AT.

  • Incubation: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test compound (10 μM ), and Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Add NADPH (1 mM) to initiate the CYP450 reaction. Incubate at 37∘C for 60 minutes.

  • Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a triple quadrupole mass spectrometer. Perform a neutral loss scan of 129 Da (loss of γ -glutamyl residue) or a precursor ion scan of m/z 272 to specifically detect GSH-trapped reactive adducts.

G N1 Incubate Compound with Human Liver Microsomes N2 Add Glutathione (GSH) as Trapping Agent N1->N2 N3 Quench with Acetonitrile & Centrifuge N2->N3 N4 LC-MS/MS Analysis (Precursor Ion Scan m/z 272) N3->N4

Caption: Step-by-step LC-MS/MS workflow for glutathione (GSH) trapping to assess reactive metabolites.

Conclusion

The transition from a 2-aminothiazole to a 4-(aminomethyl)thiazole-2-thiol scaffold represents a strategic pivot from rigid, planar hydrogen bonding to flexible, charge-driven metal coordination. While 2-AT remains a powerful tool for kinase inhibition, its toxicophore liabilities necessitate careful monitoring. Conversely, the 4-AMT-2-thiol scaffold offers a highly basic, decoupled amine and a versatile thiol/thione warhead, making it an exceptional starting point for metalloenzyme inhibitors and covalent drug design.

References

  • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: European Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Recent developments of 2-aminothiazoles in medicinal chemistry Source: European Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

Validation

Comparative toxicity of 4-(Aminomethyl)thiazole-2-thiol against standard thiazoles

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently encounter the "thiazole paradox." While the thiazole ring is a privileged structural motif capable of targeting a vas...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug development, I frequently encounter the "thiazole paradox." While the thiazole ring is a privileged structural motif capable of targeting a vast array of therapeutic proteins, it is simultaneously flagged as a potent toxicophore[1].

This technical guide provides an objective, mechanistically grounded comparison of 4-(Aminomethyl)thiazole-2-thiol against standard thiazoles (such as 2-aminothiazole and 2-mercaptobenzothiazole). By examining their divergent metabolic pathways, we can understand how specific functional group substitutions dictate their safety and developability profiles.

The Thiazole Toxicophore: Mechanisms of Bioactivation

Unsubstituted and standard substituted thiazoles are highly susceptible to Phase I metabolic activation. Cytochrome P450 (CYP) enzymes—primarily CYP3A4 and CYP1A2—oxidize the electron-rich thiazole ring, generating reactive metabolites (RMs) such as epoxides, S-oxides, and ring-scission products[2][3].

These electrophilic intermediates are highly unstable. If not immediately neutralized by cellular antioxidants, they covalently bind to nucleophilic residues on essential cellular macromolecules, leading to glutathione (GSH) depletion, hepatotoxicity, and idiosyncratic adverse drug reactions (IADRs)[3].

Structural Determinants: 4-(Aminomethyl)thiazole-2-thiol vs. Standard Thiazoles

The toxicity profile of a thiazole is heavily dictated by its substituents, which alter both the electronic distribution and the steric accessibility of the ring.

  • 2-Aminothiazole (Standard): The amino group at the C2 position donates electron density into the thiazole ring. This significantly lowers the activation energy barrier for CYP-mediated epoxidation at the C4-C5 double bond to approximately 7.16 kcal/mol[3]. Consequently, 2-aminothiazoles rapidly form highly toxic metabolic intermediate complexes (MICs).

  • 2-Mercaptobenzothiazole (Standard): Widely used in industrial applications, this compound exhibits severe toxicity. It acts as a direct electrophile, reacting with free thiol groups in proteins[4]. It is a known contact allergen, a suspected carcinogen, and exhibits extreme aquatic toxicity with an LC50 of 3.8 mg/L in fish[4][5].

  • 4-(Aminomethyl)thiazole-2-thiol (Modified): The dual substitution pattern on this scaffold fundamentally redirects its metabolic fate. The C4-aminomethyl group introduces significant steric hindrance around the vulnerable C4-C5 double bond, disfavoring CYP450 epoxidation. More importantly, the C2-thiol (mercapto) group acts as a highly reactive handle for Phase II metabolism. Instead of undergoing Phase I oxidation, the molecule is preferentially shunted toward direct conjugation (e.g., glucuronidation or stable disulfide formation), effectively bypassing the generation of toxic epoxides[2][3].

Bioactivation cluster_standard Standard Thiazoles (e.g., 2-Aminothiazole) cluster_modified 4-(Aminomethyl)thiazole-2-thiol C1 2-Aminothiazole CYP CYP450 Oxidation (C4-C5 Epoxidation) C1->CYP Low Activation Barrier RM Reactive Epoxides / S-oxides CYP->RM Phase I Tox Protein Covalent Binding (Hepatotoxicity) RM->Tox GSH Depletion C2 4-(Aminomethyl)thiazole-2-thiol Phase2 Phase II Metabolism (Direct Conjugation at C2-SH) C2->Phase2 Steric Hindrance at C4 Stable Stable Disulfides / Glucuronides Phase2->Stable Phase II Clearance Renal Clearance (Reduced Toxicity) Stable->Clearance Safe Excretion

Figure 1: Divergent metabolic pathways of standard thiazoles vs. 4-(Aminomethyl)thiazole-2-thiol.

Quantitative Toxicity Comparison

The following table synthesizes the structural liabilities and quantitative toxicity metrics of these compounds, highlighting the protective effect of the aminomethyl and thiol substituents.

Parameter2-Aminothiazole (Standard)2-Mercaptobenzothiazole (Standard)4-(Aminomethyl)thiazole-2-thiol
Primary Bioactivation CYP450 Epoxidation (C4-C5)Protein Thiol AdductionPhase II Direct Conjugation (C2-SH)
Epoxidation Energy Barrier ~7.16 kcal/mol (Low)[3]N/A (Aromatic stabilization)High (Steric hindrance at C4)
Reactive Metabolites Epoxides, S-oxides[3]Electrophilic intermediatesStable Disulfides / Glucuronides
Aquatic Toxicity (LC50) Moderate3.8 mg/L (High)[5]Low to Moderate
Primary Toxicity Risk Hepatotoxicity (GSH Depletion)Contact Dermatitis, Suspected Carcinogen[4]Reduced Phase I Toxicity

Experimental Methodology: Self-Validating GSH Trapping Assay

To empirically validate the reduced bioactivation of 4-(Aminomethyl)thiazole-2-thiol compared to standard thiazoles, researchers must utilize a self-validating In Vitro Glutathione (GSH) Trapping Assay .

Reactive epoxides and S-oxides are transient and nearly impossible to detect directly. By introducing an excess of GSH (a soft nucleophile), we trap these electrophiles as stable GSH adducts before they can bind to microsomal proteins[2].

Step-by-Step Protocol:

  • Preparation of the Incubation Matrix: Mix human liver microsomes (HLM) (1 mg/mL protein) with 5 mM GSH in 100 mM potassium phosphate buffer (pH 7.4). Causality Check: The physiological pH of 7.4 ensures the thiol group of GSH is partially ionized to the active thiolate anion, maximizing its efficiency as an electrophile trap.

  • Substrate Addition: Add the test compound (e.g., 4-(Aminomethyl)thiazole-2-thiol or 2-aminothiazole) to a final concentration of 10 μM. Ensure the organic solvent (DMSO) remains below 0.1% v/v to prevent CYP enzyme denaturation.

  • Reaction Initiation (The Self-Validating Loop): Initiate the reaction by adding 1 mM NADPH and incubate at 37°C for 60 minutes. Causality Check: CYP450 enzymes strictly require NADPH as a cofactor for Phase I oxidation. You must run a parallel control incubation without NADPH. If GSH adducts form in the absence of NADPH, the compound is inherently chemically reactive. If adducts only form in the presence of NADPH, the toxicity is definitively CYP-mediated[2].

  • Quenching and Precipitation: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry. Screen for mass shifts corresponding to GSH conjugation (e.g., a +307 Da mass shift for direct addition, or characteristic neutral losses of 129 Da representing the cleavage of the pyroglutamate moiety during MS/MS fragmentation).

References

  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery Source: PubMed (NIH) URL:[Link]

  • 2-Mercaptobenzothiazole Source: Publisso (The MAK Collection for Occupational Health and Safety) URL:[Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity Source: ACS Publications (Chemical Research in Toxicology) URL:[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Source: PubMed (Chem Biol Interact) URL:[Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-(Aminomethyl)thiazole-2-thiol for Laboratory Professionals

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal of 4-(Aminomethyl)thiazole-2-thiol, emphasizing operational safety, regulatory compliance, and environmental stewardship. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, empowering you to make informed safety decisions.

Understanding the Hazards: A Proactive Approach to Safety

A thorough risk assessment should always precede the handling and disposal of this compound. Key hazards to consider include:

  • Malodor: The strong stench of thiols can cause nausea and headaches and may trigger building-wide alerts if not properly contained[1][5].

  • Skin and Eye Irritation: Similar thiazole compounds are known to cause skin and eye irritation[6].

  • Flammability: While specific data is unavailable for this compound, many organic thiols are flammable liquids[3][7][8].

  • Environmental Hazard: Improper disposal can lead to environmental contamination[9].

Due to these potential hazards, 4-(Aminomethyl)thiazole-2-thiol and any materials contaminated with it must be treated as hazardous waste.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 4-(Aminomethyl)thiazole-2-thiol in any capacity, including for disposal, it is crucial to be outfitted with the appropriate Personal Protective Equipment (PPE). The following table outlines the minimum required PPE.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of the chemical or contaminated solvents.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if working with large quantities or if there is a risk of generating aerosols or vapors.To prevent inhalation of the malodorous and potentially harmful compound.

Always work within a certified chemical fume hood to minimize the inhalation of vapors and to contain the potent odor[5].

Step-by-Step Disposal Procedures

The proper disposal of 4-(Aminomethyl)thiazole-2-thiol requires a multi-faceted approach that addresses both the chemical waste and any contaminated materials. The following protocols are designed to guide you through this process safely and effectively.

Part 1: Deactivation and Neutralization of Odor

The primary concern with thiol disposal is the management of its powerful odor. This can be achieved through chemical oxidation, which converts the volatile thiol into a less odorous and less hazardous sulfonic acid[2][10].

Experimental Protocol: Oxidation via Hypochlorite Solution

Materials:

  • Chemical fume hood

  • Designated hazardous waste container, appropriately labeled

  • Household bleach (approximately 5-6% sodium hypochlorite) or a high-test hypochlorite (HTH) solution

  • Stir bar and stir plate (optional)

Procedure:

  • Work in a Fume Hood: All steps of this procedure must be performed in a certified chemical fume hood to contain the thiol odor[5].

  • Prepare the Hypochlorite Solution: For every 1 gram of 4-(Aminomethyl)thiazole-2-thiol waste, prepare at least 100 mL of a 10% bleach solution in water.

  • Slow Addition: Slowly and carefully add the thiol waste to the bleach solution while stirring. The reaction can be exothermic, so slow addition is crucial to control the temperature.

  • Reaction Time: Allow the mixture to react for a minimum of 24 hours to ensure complete oxidation of the thiol[5].

  • Verification: After 24 hours, cautiously check for the characteristic thiol odor. If the smell persists, add more bleach solution and allow for further reaction time[2].

  • Containerize as Hazardous Waste: Once the odor is neutralized, the resulting solution is still considered hazardous waste and must be collected in a designated, properly labeled hazardous waste container[5].

Part 2: Disposal of Solid and Liquid Waste

All waste streams containing 4-(Aminomethyl)thiazole-2-thiol must be managed as hazardous waste in accordance with institutional and regulatory guidelines.

For Unused or Expired Solid 4-(Aminomethyl)thiazole-2-thiol:

  • Labeling: Ensure the original container is clearly labeled with the chemical name and the words "Hazardous Waste"[11].

  • Segregation: Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials such as strong oxidizing agents and acids[4][7][11].

  • Waste Pickup: Arrange for the pickup of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

For Contaminated Labware and Debris:

  • Decontamination: All glassware, spatulas, and other equipment that have come into contact with 4-(Aminomethyl)thiazole-2-thiol should be submerged in a bleach solution for at least 24 hours to neutralize the odor[5].

  • Rinsing: After decontamination, rinse the equipment thoroughly with water. The initial rinsate should be collected as hazardous waste.

  • Solid Waste: Disposable items such as gloves, weigh boats, and paper towels that are contaminated should be placed in a sealed plastic bag, then into a designated solid hazardous waste container[5].

For Contaminated Solvents and Solutions:

  • Collection: Collect all liquid waste containing 4-(Aminomethyl)thiazole-2-thiol in a chemically compatible, sealed, and properly labeled hazardous waste container.

  • Labeling: The label must include the chemical name of all components and the approximate percentages, along with the words "Hazardous Waste"[11].

  • Storage: Store the waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials[11].

Decision-Making Workflow for Disposal

The following diagram outlines the logical steps for the proper disposal of 4-(Aminomethyl)thiazole-2-thiol.

start Waste Generation (4-(Aminomethyl)thiazole-2-thiol) ppe Don Appropriate PPE start->ppe hood Work in a Chemical Fume Hood ppe->hood assess_waste Assess Waste Type hood->assess_waste solid_waste Solid Waste (Unused chemical, contaminated debris) assess_waste->solid_waste Solid liquid_waste Liquid Waste (Contaminated solvents, reaction mixtures) assess_waste->liquid_waste Liquid deactivate_odor Deactivate Odor with Bleach Solution solid_waste->deactivate_odor liquid_waste->deactivate_odor collect_solid Collect in Labeled Hazardous Waste Container deactivate_odor->collect_solid For Solids collect_liquid Collect in Labeled Hazardous Waste Container deactivate_odor->collect_liquid For Liquids store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste disposal Arrange for Professional Disposal (EHS or licensed contractor) store_waste->disposal

Caption: 4-(Aminomethyl)thiazole-2-thiol Disposal Workflow.

Regulatory Compliance: Adhering to the Law

The disposal of hazardous chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[9][12]. It is imperative that all laboratory personnel are familiar with and adhere to these regulations, as well as any state and local requirements. Failure to comply can result in significant fines and penalties[9].

Key aspects of RCRA compliance include:

  • Waste Identification: Properly characterizing waste as hazardous.

  • Labeling and Containerization: Using appropriate containers and labels[11].

  • Accumulation: Adhering to time and volume limits for waste storage in satellite accumulation areas[11][12].

  • Record Keeping: Maintaining accurate records of waste generation and disposal[13].

Consult with your institution's EHS department for specific guidance on your facility's waste management plan.

Conclusion: A Culture of Safety

The proper disposal of 4-(Aminomethyl)thiazole-2-thiol is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the hazards, utilizing appropriate protective measures, and adhering to established disposal protocols, you contribute to the safety of yourself, your colleagues, and the environment. Always prioritize safety and consult with your institution's safety professionals when in doubt.

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  • Thiazole - SAFETY DATA SHEET. Fisher Scientific.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • 4-Aminothiazole - SAFETY DATA SHEET. Sigma-Aldrich.
  • Thiols. University of Minnesota.
  • Thiazole. Santa Cruz Biotechnology.
  • Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res. EPA.
  • SAFETY DATA SHEET - Thiazole. Fisher Scientific.
  • Material Safety Data Sheet - Thiazole, 99%. Cole-Parmer.
  • Sulfur - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • Regulation of Laboratory Waste. American Chemical Society.
  • THIAZOLE ORANGE - Safety Data Sheet. ChemicalBook.
  • Standard Operation Procedure for Disposal of Unknown Thiols. University of Tennessee.
  • SAFETY DATA SHEET - 4-Methylthiazole. Fisher Scientific.
  • 4-(aminomethyl)-N-methyl-1,3-thiazol-2-amine dihydrochloride. NextSDS.
  • 4-Methylthiazole-2-Thiol (cas 4498-39-9) SDS/MSDS download. Guidechem.
  • Hydrogen Sulfide - Standards. Occupational Safety and Health Administration.
  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration.
  • Safety Data Sheet - ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate. Cayman Chemical.
  • Sulfur Dioxide (Impregnated Activated Beaded Carbon). OSHA.
  • Hydrogen Sulfide - Hazards. Occupational Safety and Health Administration.
  • Thiols. University College London.
  • C2-C4 Aliphatic Thiols. OECD Existing Chemicals Database.
  • Essential Guide to the Safe Disposal of Thiane-4-thiol. Benchchem.
  • 4-Thiazolecarbonitrile, 2-(aminomethyl)- — Chemical Substance Information. NextSDS.
  • 4-((Methylamino)methyl)thiazole-2-thiol. Chemsrc.
  • Standard Operating Procedures for Using Stench Chemicals. UCLA Department of Chemistry and Biochemistry.
  • Removal of Smelly Thiol via Extraction?. Reddit.

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